molecular formula C20H27ClN6O B14849492 (R)-9b

(R)-9b

货号: B14849492
分子量: 402.9 g/mol
InChI 键: MMJSYUQCKWEFRW-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(R)-9b is a useful research compound. Its molecular formula is C20H27ClN6O and its molecular weight is 402.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H27ClN6O

分子量

402.9 g/mol

IUPAC 名称

5-chloro-2-N-[4-(4-methylpiperazin-1-yl)phenyl]-4-N-[[(2R)-oxolan-2-yl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C20H27ClN6O/c1-26-8-10-27(11-9-26)16-6-4-15(5-7-16)24-20-23-14-18(21)19(25-20)22-13-17-3-2-12-28-17/h4-7,14,17H,2-3,8-13H2,1H3,(H2,22,23,24,25)/t17-/m1/s1

InChI 键

MMJSYUQCKWEFRW-QGZVFWFLSA-N

手性 SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC[C@H]4CCCO4)Cl

规范 SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4CCCO4)Cl

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (R)-9b, an ACK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-9b, a potent and selective small-molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. This document details its binding characteristics, effects on downstream signaling pathways, and its potential as a therapeutic agent in oncology.

Introduction to ACK1 and Its Role in Cancer

Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[1] Aberrant activation of ACK1 is implicated in the progression of various cancers, including prostate, breast, lung, and pancreatic cancer.[2] ACK1 integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, MERTK, and AXL.[3] Its activation can lead to the phosphorylation of key downstream effectors, including the androgen receptor (AR) and the survival kinase AKT, promoting tumor growth and resistance to therapy.[4][5]

This compound: A Potent and Selective ACK1 Inhibitor

This compound is a novel, orally bioavailable small-molecule inhibitor designed to target the ATP-binding site of the ACK1 kinase domain.[2][3] X-ray co-crystallography studies have revealed that this compound binds to the ATP-binding pocket of ACK1, effectively blocking its kinase activity.[2][3]

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in-cell activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Assay TypeReference
ACK1 56 33P HotSpot Assay [4]
ACK1 13 Not Specified [6][7]
ACK1 48 Not Specified [5]
JAK2Not SpecifiedNot Specified[1]
Tyk2Not SpecifiedNot Specified[1]
c-Src438Not Specified[4]

Note: IC50 values can vary between different assay formats.

Table 2: In-Cell Proliferation Inhibitory Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer1.8[4]
LAPC4Prostate Cancer~2.0[4]
VCaPProstate Cancer2.0[4]

Mechanism of Action: Downstream Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting ACK1-mediated signaling pathways.

In castration-resistant prostate cancer (CRPC), ACK1 plays a pivotal role in androgen-independent AR activation. ACK1 directly phosphorylates AR, leading to its stabilization and transcriptional activity, even in the absence of androgens. This compound effectively blocks this phosphorylation, resulting in decreased AR and AR-V7 expression and suppression of AR target genes like PSA.[5][8] Furthermore, this compound has been shown to erase the ACK1-mediated epigenetic mark, histone H4 Tyr88-phosphorylation (pY88-H4), upstream of the AR gene, leading to a global loss of AR expression.[8]

ACK1 can phosphorylate AKT at Tyr176, a modification that contributes to its activation and promotes cell survival.[4] By inhibiting ACK1, this compound prevents this phosphorylation event, thereby attenuating the pro-survival signaling of the AKT pathway.

Recent studies have unveiled a dual mechanism of action for this compound. Besides its direct anti-tumor effects, this compound also exhibits immune-modulatory activity. It has been shown to activate CD8+ T cells within the tumor microenvironment, leading to a robust anti-tumor immune response.[8] This effect is mediated by the inhibition of ACK1-mediated phosphorylation of C-terminal Src kinase (CSK), a negative regulator of T-cell activation.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

ACK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, HER2, etc.) ACK1 ACK1 RTK->ACK1 Activates AKT AKT ACK1->AKT Phosphorylates (Tyr176) CSK CSK ACK1->CSK Phosphorylates AR AR ACK1->AR Phosphorylates (Tyr) HistoneH4 Histone H4 ACK1->HistoneH4 Phosphorylates (Tyr88) Cell_Survival Cell_Survival AKT->Cell_Survival Promotes T_Cell_Activation T_Cell_Activation CSK->T_Cell_Activation Inhibits R9b This compound R9b->ACK1 Inhibits Gene AR Target Genes (e.g., PSA) AR->Gene Promotes Transcription HistoneH4->AR Upregulates AR Expression

Caption: ACK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_ChIP start Start: Cancer Cells crosslink 1. Crosslink Proteins to DNA (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip 3. Immunoprecipitation (Antibody against pY88-H4) lysis->ip wash 4. Wash to Remove Non-specific Binding ip->wash reverse 5. Reverse Crosslinks & Purify DNA wash->reverse qpcr 6. qPCR Analysis (Quantify AR promoter region) reverse->qpcr end End: Quantification of Protein-DNA Interaction qpcr->end

Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.

Detailed Experimental Protocols

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by ACK1.

  • Reaction Setup: Prepare a reaction mixture containing recombinant ACK1 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a kinase buffer.

  • Initiation: Start the reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-33P]ATP, and measure the radioactivity on the filter using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

This assay determines the number of viable cells in a culture after treatment with this compound.

  • Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • Cell Harvesting: Detach the cells using trypsin and resuspend them in a complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Analysis: Calculate the percentage of viable cells and determine the IC50 value of this compound for cell growth inhibition.[3][9][10][11][12]

This technique is used to detect the phosphorylation status of ACK1 in cells.

  • Cell Lysis: Lyse treated or untreated cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ACK1 (e.g., anti-pY284-ACK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: Re-probe the membrane with an antibody against total ACK1 or a loading control (e.g., β-actin) for normalization.[13]

This assay is used to investigate the association of specific proteins with specific DNA regions.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-pY88-H4). Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target DNA region (e.g., the AR promoter) to quantify the enrichment.[14][15]

Clinical Development

A Phase I clinical trial (PHAROS, NCT06705686) is planned to evaluate the safety, tolerability, and recommended Phase II dose of this compound mesylate ((R)-9bMS) in patients with metastatic castration-resistant prostate cancer.[6][16][17]

Conclusion

This compound is a promising ACK1 inhibitor with a multi-faceted mechanism of action. By directly inhibiting the kinase activity of ACK1, it disrupts key oncogenic signaling pathways involving the androgen receptor and AKT. Furthermore, its ability to modulate the immune system adds another dimension to its therapeutic potential. The preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent for the treatment of various cancers, particularly castration-resistant prostate cancer.

References

Technical Guide: (R)-9b Binding Affinity for TNK2/ACK1 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the binding affinity and mechanism of action of (R)-9b, a potent small molecule inhibitor of Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). TNK2 is a critical non-receptor tyrosine kinase implicated in various oncogenic signaling pathways, making it a prime target for cancer therapeutics.[1][2] This guide summarizes the quantitative binding data for this compound, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows. The data indicates that this compound is a potent, nanomolar inhibitor of TNK2, with significant activity in cancer cell lines, and is currently under investigation in clinical trials.[3][4]

Introduction to TNK2/ACK1 Kinase

TNK2/ACK1 is a non-receptor tyrosine kinase that functions as a crucial signaling node, integrating signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR with downstream intracellular effectors.[5][6][7] Its activity is linked to fundamental cellular processes, including proliferation, survival, and migration.[2][6] Dysregulation, amplification, or mutation of the TNK2 gene has been identified in numerous cancers, including prostate, breast, and lung cancer.[1][8] TNK2 promotes oncogenesis through mechanisms such as the phosphorylation and activation of key survival proteins like AKT and the Androgen Receptor (AR), making it an attractive target for therapeutic intervention.[5][9]

Quantitative Binding and Potency Data for this compound

This compound was identified through a fragment-based drug discovery approach and has demonstrated potent and selective inhibition of TNK2 kinase activity.[8] Its binding affinity has been quantified both in vitro through enzymatic assays and in vivo through cell-based functional assays.

In Vitro Enzymatic Inhibition

The primary measure of direct binding affinity is the half-maximal inhibitory concentration (IC50) against the isolated TNK2 enzyme.

CompoundTarget KinaseIC50 Value (nM)Assay TypeSource
This compound TNK2/ACK1 56 33P HotSpot Assay[7][8][10]
(R)-9bMSTNK2/ACK113Not Specified[4][11]
(S)-9b (enantiomer)TNK2/ACK18233P HotSpot Assay[8]
This compoundc-Src438Not Specified[8]
This compoundJAK2, Tyk2Inhibitory EffectsNot Specified[10]
Cell-Based Potency

The efficacy of this compound has been confirmed in various cancer cell lines, demonstrating its ability to engage the TNK2 target in a cellular environment and inhibit tumor cell growth.

Cell Line (Cancer Type)IC50 Value (µM)Source
MDA-MB-231 (TNBC)0.45[5]
MDA-MB-157 (TNBC)0.48[5]
BT20 (TNBC)0.6[5]
SUM159 (TNBC)0.67[5]
HS578T (TNBC)0.75[5]
HCC38 (TNBC)0.8[5]
HCC1395 (TNBC)1.75[5]
LNCaP (Prostate)1.8[8]
VCaP (Prostate)2.0[8]

Note: TNBC refers to Triple-Negative Breast Cancer.

Off-Target Profile

While this compound shows good selectivity for TNK2 over some kinases like c-Src, it has been noted that at higher concentrations, this compound and structurally related compounds can inhibit Aurora B kinase.[8][12] This off-target activity can lead to mitotic failure and polyploidization, a factor to consider in its therapeutic application.[12]

TNK2 Signaling and this compound Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the TNK2 kinase domain, preventing the transfer of phosphate to its downstream substrates.[2][3] This action blocks key survival pathways.

Key TNK2 Signaling Axes Inhibited by this compound:

  • TNK2-AKT Pathway: TNK2 directly phosphorylates and activates AKT at tyrosine 176 (Tyr176).[5][8] Activated AKT is a central kinase that promotes cell survival and proliferation. Treatment with this compound leads to a significant decrease in AKT Tyr176 phosphorylation.[5]

  • TNK2-AR Pathway: In prostate cancer, TNK2 phosphorylates the Androgen Receptor (AR), leading to its activation even in low-androgen conditions, which drives castration-resistant prostate cancer (CRPC).[8][9] this compound has been shown to suppress both AR and its splice variants (e.g., AR-V7).[4][11]

TNK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds AKT AKT TNK2->AKT Phosphorylates (pY176) AR Androgen Receptor (AR) TNK2->AR Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation AR->Proliferation R9b This compound R9b->TNK2 Inhibits

Caption: TNK2 signaling pathway and inhibition by this compound.

Experimental Protocols for Affinity Determination

A variety of biochemical and cell-based assays are used to determine the binding affinity and functional potency of kinase inhibitors like this compound.

Radiometric Kinase Assay (³³P HotSpot Assay)

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is a gold-standard method for determining in vitro IC50 values.[7][8]

Methodology:

  • Reaction Setup: The TNK2/ACK1 enzyme is incubated in a reaction buffer containing a specific peptide substrate, Magnesium/ATP, and gamma-³³P-labeled ATP.

  • Inhibitor Addition: Serial dilutions of the test compound, this compound, are added to the reaction wells. A control reaction with DMSO (vehicle) is run in parallel.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Capture: The reaction is stopped, and the phosphorylated substrate is separated from the free ³³P-ATP. This is typically done by spotting the mixture onto a phosphocellulose filter membrane, which binds the peptide substrate.

  • Washing: The membrane is washed multiple times to remove any unbound radiolabeled ATP.

  • Detection: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Radiometric_Assay_Workflow start Assay Plate Well reagents Combine Reagents: - TNK2 Kinase - Peptide Substrate - γ-³³P-ATP - this compound (Test Compound) start->reagents incubation Incubate at RT reagents->incubation spotting Spot Reaction Mix onto Filter Membrane incubation->spotting washing Wash Membrane to Remove Free ³³P-ATP spotting->washing scintillation Measure Radioactivity (Scintillation Counting) washing->scintillation analysis Calculate % Inhibition Determine IC50 scintillation->analysis

Caption: Workflow for a radiometric (³³P) kinase inhibition assay.
Cell-Based Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the kinase's activity within a living cell, providing evidence of target engagement.

Methodology:

  • Cell Culture: Cancer cells expressing TNK2 (e.g., TNBC or prostate cancer lines) are cultured in appropriate media.[5]

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[5]

  • Lysis: Cells are harvested and lysed to release cellular proteins.

  • Immunoprecipitation (IP): TNK2 protein is specifically captured from the cell lysate using an anti-TNK2 antibody.

  • Immunoblotting (Western Blot): The captured proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine (pTyr) antibody to detect the autophosphorylation status of TNK2. A separate blot is probed with a total TNK2 antibody to ensure equal loading.

  • Analysis: A reduction in the pTyr signal in this compound-treated samples compared to the control indicates inhibition of TNK2 kinase activity.

Competition Binding Assay (General Principle)

Competition binding assays are an alternative method to measure the direct binding of a compound to a kinase, independent of its enzymatic activity.[13]

Methodology Principle:

  • Components: The assay involves the kinase of interest (TNK2), a known high-affinity ligand (probe) for the kinase that is labeled (e.g., with biotin or a fluorophore), and the unlabeled test compound (this compound).

  • Competition: The kinase is incubated with the labeled probe in the presence of various concentrations of the test compound.

  • Equilibrium: The test compound competes with the labeled probe for binding to the kinase's active site.

  • Detection: The amount of labeled probe bound to the kinase is quantified. A high concentration of a potent test compound will displace the probe, resulting in a low signal.

  • Analysis: The data is used to calculate a binding affinity constant (such as Ki or Kd) for the test compound.

Caption: Principle of a competition binding assay.

Conclusion

The available data robustly characterizes this compound as a high-affinity inhibitor of TNK2/ACK1 kinase. With an in vitro IC50 in the low nanomolar range and potent activity in suppressing the growth of various cancer cell lines, this compound demonstrates significant therapeutic potential.[5][8] Its mechanism of action, centered on the inhibition of the TNK2-AKT and TNK2-AR signaling axes, provides a strong rationale for its development in oncology. The detailed protocols and pathway analyses presented in this guide offer a comprehensive technical foundation for researchers and drug developers working with this compound and the TNK2 target. The progression of this compound into clinical trials underscores its promise as a next-generation targeted therapy.[3]

References

The Discovery and Synthesis of (R)-9b: A Dual-Action Inhibitor of ACK1 for Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-9b is a potent and selective small-molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in the progression of hormone-refractory cancers, particularly prostate cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the fragment-based drug design approach that led to its identification, the enantioselective synthetic route, and its unique dual mechanism of action. This compound not only directly inhibits ACK1 signaling, thereby impacting the androgen receptor (AR) and AKT pathways, but also exerts an immunomodulatory effect by activating T-cells through the inhibition of C-terminal Src kinase (CSK). This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, providing detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows.

Discovery and Rationale

The discovery of this compound was driven by a fragment-based approach aimed at developing novel and potent inhibitors of ACK1 (also known as TNK2).[1] ACK1 is a critical signaling node that integrates inputs from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[2] In prostate cancer, aberrantly activated ACK1 promotes androgen-independent tumor growth by phosphorylating the androgen receptor at key tyrosine residues (Tyr-267 and Tyr-363), leading to its activation in a ligand-independent manner.[3] Furthermore, ACK1 can epigenetically upregulate AR expression through the phosphorylation of histone H4.[3] Given the central role of ACK1 in castration-resistant prostate cancer (CRPC), it emerged as a high-value therapeutic target.

The design of this compound involved the synthesis of focused libraries of compounds created by combining fragments from known ACK1 inhibitors.[1] Screening of these libraries through ELISA-based kinase inhibition and 33P HotSpot assays led to the identification of the [(tetrahydrofurfuryl)amino]pyrimidine scaffold as a promising starting point.[1] Subsequent structure-activity relationship (SAR) studies and chiral separation identified this compound as the more potent enantiomer.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Assay PlatformReference
ACK1 56 33P HotSpot Assay[1]
JAK2- (98.6% inhibition at 1 µM)33P HotSpot Assay[1]
Tyk2- (98.9% inhibition at 1 µM)33P HotSpot Assay[1]
ABL1- (82.8% inhibition at 1 µM)33P HotSpot Assay[1]
ALK- (86.0% inhibition at 1 µM)33P HotSpot Assay[1]
CHK1- (84.8% inhibition at 1 µM)33P HotSpot Assay[1]
FGFR1- (86.4% inhibition at 1 µM)33P HotSpot Assay[1]
LCK- (87.7% inhibition at 1 µM)33P HotSpot Assay[1]
ROS1- (84.2% inhibition at 1 µM)33P HotSpot Assay[1]
Table 2: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
Cell LineIC50 (µM)Assay MethodReference
LNCaP1.8Trypan Blue Exclusion[1]
LAPC4~5Trypan Blue Exclusion[1]
VCaP2.0Trypan Blue Exclusion[1]
Table 3: Pharmacokinetic Properties of this compound
ParameterValueMethodReference
Human Plasma Stability (t1/2)> 6 hoursHPLC Analysis[1]
Solubility (PBS with 10% DMSO)1 mg/mL-[1]
Solubility of Mesylate Salt ((R)-9bMS) in PBS with 10% DMSO> 5 mg/mL-[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.

Synthesis of (R)-5-chloro-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine (this compound)

The enantioselective synthesis of this compound starts from commercially available (R)-(-)-tetrahydrofurfurylamine and proceeds through a two-step process involving a nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of (R)-5-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

  • Reagents: 2,4-dichloro-5-chloropyrimidine, (R)-(-)-tetrahydrofurfurylamine, Diisopropylethylamine (DIPEA), n-Butanol.

  • Procedure: To a solution of 2,4-dichloro-5-chloropyrimidine (1.0 eq) in n-butanol is added (R)-(-)-tetrahydrofurfurylamine (1.1 eq) and DIPEA (1.5 eq). The reaction mixture is heated to reflux and stirred for 12-16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the intermediate product.

Step 2: Synthesis of this compound

  • Reagents: (R)-5-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, 1-(4-aminophenyl)-4-methylpiperazine, Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), Sodium tert-butoxide, 1,4-Dioxane.

  • Procedure: A mixture of the intermediate from Step 1 (1.0 eq), 1-(4-aminophenyl)-4-methylpiperazine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.4 eq) in anhydrous 1,4-dioxane is degassed and heated to 100 °C under an inert atmosphere for 12-18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

ACK1 Kinase Inhibition Assay (33P HotSpot Assay)

This radiometric assay directly measures the catalytic activity of ACK1 kinase.

  • Materials: Recombinant ACK1 enzyme, appropriate substrate peptide, 33P-ATP, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO), this compound in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a reaction plate, add the ACK1 enzyme and substrate peptide in the kinase reaction buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 20 minutes) at room temperature.

    • Initiate the kinase reaction by adding 33P-ATP.

    • Incubate the reaction at 30 °C for a specified time (e.g., 2 hours).

    • Stop the reaction and spot the reaction mixture onto a P81 phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated 33P-ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[1]

Cell Proliferation Assay (Trypan Blue Exclusion)

This assay determines the effect of this compound on the viability of prostate cancer cells.

  • Cell Lines: LNCaP, LAPC4, VCaP.

  • Reagents: this compound, DMSO, complete cell culture medium, Trypan Blue solution (0.4%).

  • Procedure:

    • Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 1, 2.5, 5, 7.5, and 10 µM) or DMSO as a vehicle control.[1]

    • Incubate the cells for 72 hours.[1]

    • At the end of the incubation period, detach the cells using trypsin.

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

    • Calculate the percentage of viable cells and determine the IC50 value for cell growth inhibition.[1]

ACK1 Autophosphorylation Assay in Cells

This Western blot-based assay assesses the ability of this compound to inhibit ACK1 activity within a cellular context.

  • Cell Line: LAPC4.

  • Reagents: this compound, DMSO, Epidermal Growth Factor (EGF), cell lysis buffer, antibodies against phospho-ACK1 and total ACK1.

  • Procedure:

    • Culture LAPC4 cells to near confluence.

    • Pre-treat the cells with this compound (e.g., 5 µM) or DMSO for a specified time.[1]

    • Stimulate the cells with a ligand that activates ACK1, such as EGF.

    • Lyse the cells and quantify the protein concentration.

    • Perform immunoprecipitation for ACK1, followed by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect autophosphorylated ACK1. Alternatively, directly probe the cell lysates with a phospho-specific ACK1 antibody.

    • Normalize the phospho-ACK1 signal to the total ACK1 signal to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

ACK1 Signaling in Prostate Cancer and Inhibition by this compound

ACK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core ACK1 Kinase cluster_downstream_cancer Pro-tumorigenic Signaling cluster_downstream_immune Immune Regulation RTK RTKs (EGFR, HER2, etc.) ACK1 ACK1 RTK->ACK1 Activates AR Androgen Receptor (AR) ACK1->AR Phosphorylates (Tyr-267, Tyr-363) AKT AKT ACK1->AKT HistoneH4 Histone H4 ACK1->HistoneH4 Phosphorylates CSK CSK (T-cell inhibitor) ACK1->CSK Phosphorylates (Inhibits T-cells) Proliferation Tumor Growth & Survival AR->Proliferation AKT->Proliferation HistoneH4->AR Upregulates Expression Tcell T-cell Activation CSK->Tcell R9b This compound R9b->ACK1

Caption: ACK1 signaling pathways and the inhibitory points of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Start Starting Materials ((R)-tetrahydrofurfurylamine) Synthesis Two-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay ACK1 Kinase Assay (IC50 determination) Purification->KinaseAssay CellPro Prostate Cancer Cell Proliferation Assays (LNCaP, LAPC4, VCaP) Purification->CellPro MechAssay Mechanism of Action Assays (ACK1 Autophosphorylation, CSK Phosphorylation) Purification->MechAssay PK Pharmacokinetic Studies (Plasma Stability) KinaseAssay->PK Xenograft Prostate Cancer Xenograft Models CellPro->Xenograft MechAssay->Xenograft Clinical Phase I Clinical Trial (IND#167907) PK->Clinical Xenograft->Clinical

Caption: A logical workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a promising, potent, and selective inhibitor of ACK1 with a well-defined enantioselective synthesis and a novel dual mechanism of action. Its ability to both directly target pro-tumorigenic pathways in prostate cancer cells and to activate an anti-tumor immune response makes it a compelling candidate for further development. A Phase I clinical trial for its mesylate salt, (R)-9bMS, is anticipated to begin in early 2025.[2][4] This technical guide provides a foundational resource for researchers interested in the continued investigation and potential clinical application of this compound and other ACK1 inhibitors.

References

(R)-9b: A Novel Dual-Action Inhibitor for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge due to the development of resistance to standard androgen deprivation therapies. A key driver of this resistance is the continued signaling of the androgen receptor (AR), often through mechanisms involving the full-length receptor or constitutively active splice variants like AR-V7. The non-receptor tyrosine kinase, Activated Cdc42-associated kinase 1 (ACK1), has emerged as a critical regulator of AR and AR-V7 expression and activity. (R)-9b, a potent and selective small molecule inhibitor of ACK1, has demonstrated significant preclinical efficacy in CRPC models by not only suppressing AR/AR-V7 signaling but also by activating a robust anti-tumor immune response. This document provides a comprehensive technical overview of the role of this compound in CRPC, including its mechanism of action, preclinical data, and the design of its first-in-human clinical trial.

Introduction to this compound and its Target: ACK1

This compound is a small molecule inhibitor of ACK1 (also known as TNK2) tyrosine kinase.[1][2] ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases and is frequently overexpressed or hyperactivated in several cancers, including prostate cancer.[3] In the context of CRPC, ACK1 plays a pivotal role in promoting tumor growth and survival through both direct and indirect mechanisms.[4][5]

Mechanism of Action of this compound in CRPC

This compound exerts a dual anti-tumor effect in CRPC by directly targeting the tumor cells and by modulating the host immune system.[6][7]

Direct Anti-Tumor Effects: Inhibition of the ACK1/AR Signaling Axis

In CRPC, ACK1 acts as an epigenetic modifier, regulating the expression of both the full-length androgen receptor (AR) and its constitutively active splice variant, AR-V7.[6][7] This is a key mechanism of resistance to second-generation AR antagonists like enzalutamide.[8][9]

The proposed signaling pathway is as follows:

  • ACK1 Activation: Upstream signals from receptor tyrosine kinases lead to the activation of ACK1.[3]

  • Histone Phosphorylation: Activated ACK1 phosphorylates histone H4 at tyrosine 88 (pY88-H4) in the promoter region of the AR gene.[9]

  • AR Gene Transcription: The pY88-H4 mark is read by the WDR5/MLL2 complex, which then deposits transcriptionally activating H3K4-trimethyl marks, leading to increased transcription of the AR gene, including the AR-V7 splice variant.[9]

  • Positive Feedback Loop: A positive feedback loop exists where ACK1-mediated phosphorylation of AR at Y267 is a prerequisite for its acetylation at K609 (acK609-AR).[8][10] This acetylated form of AR is recruited to the enhancers of both AR and ACK1 genes, further upregulating their expression and sustaining a resistant state.[8][10]

This compound, by inhibiting ACK1, disrupts this entire cascade. It prevents the initial histone phosphorylation, leading to a downstream reduction in AR and AR-V7 levels, thereby sensitizing enzalutamide-resistant cells to treatment.[7][9]

ACK1_AR_Pathway RTKs Receptor Tyrosine Kinases (e.g., MERTK, AXL) ACK1 ACK1 (TNK2) RTKs->ACK1 Activates H4Y88 Histone H4-Y88 Phosphorylation ACK1->H4Y88 Phosphorylates AR_Y267 AR-Y267 Phosphorylation ACK1->AR_Y267 Phosphorylates R_9b This compound R_9b->ACK1 Inhibits WDR5_MLL2 WDR5/MLL2 Complex H4Y88->WDR5_MLL2 Recruits AR_Gene AR Gene Transcription (including AR-V7) WDR5_MLL2->AR_Gene Activates AR_Protein AR / AR-V7 Protein AR_Gene->AR_Protein Translates to CRPC CRPC Growth and Enzalutamide Resistance AR_Protein->CRPC AR_K609 AR-K609 Acetylation AR_Y267->AR_K609 Prerequisite for AR_K609->ACK1 Upregulates (Feedback Loop) AR_K609->AR_Gene Upregulates (Feedback Loop)

Figure 1: The ACK1/AR signaling pathway in CRPC and the inhibitory action of this compound.

Immunomodulatory Effects: T-Cell Activation

Beyond its direct effects on tumor cells, this compound has been shown to activate the host's anti-tumor immune response.[6][7] It overcomes the CSK-restrained LCK activity in T-cells, leading to robust immune activation.[6] In preclinical models, treatment with this compound resulted in a significant increase in CD137+/CD8+ cytotoxic T-cells and effector CD44hiCD62Llow CD8+ T-cells in the lymph nodes.[3] This leads to enhanced T-cell penetration into the tumor, contributing to tumor suppression.[11][12] This dual mechanism of action positions this compound as a unique therapeutic agent for CRPC.[6][7]

Immune_Activation_Pathway cluster_Tcell T-Cell CSK CSK LCK LCK CSK->LCK Restrains T_Cell_Activation T-Cell Activation and Proliferation LCK->T_Cell_Activation Tumor_Microenvironment Tumor Microenvironment T_Cell_Activation->Tumor_Microenvironment Infiltrates R_9b This compound R_9b->CSK Inhibits ACK1-mediated CSK activity Tumor_Suppression Tumor Suppression Tumor_Microenvironment->Tumor_Suppression Leads to

Figure 2: Immunomodulatory action of this compound leading to T-cell activation.

Preclinical Data

This compound has demonstrated promising activity in a range of preclinical models of CRPC.

In Vitro Activity

The mesylate salt of this compound, denoted as (R)-9bMS, exhibits potent inhibition of ACK1 and suppresses the proliferation of various prostate cancer cell lines.[9]

Cell LineTypeIC50 of (R)-9bMSReference
C4-2BCastration-Resistant400 nM[9]
VCaPCastration-Resistant450 nM[9]
LAPC4Androgen-Sensitive750 nM[9]
LNCaPAndrogen-Sensitive1.8 µM[9]
RWPENormal Prostate~10 µM[9]

This compound has an IC50 of 56 nM for the ACK1 tyrosine kinase.[1][2] The mesylate salt, (R)-9bMS, has a reported IC50 of 48 nM for ACK1.[9]

In Vivo Efficacy

(R)-9bMS has shown significant anti-tumor activity in mouse xenograft models of CRPC, including those resistant to enzalutamide and abiraterone.[4][6][7]

ModelTreatmentDosingOutcomeReference
Enzalutamide-resistant C4-2B xenograftsThis compound (subcutaneous)12 or 20 mg/kg, 5 times a weekSignificant reduction in tumor volume and weight.[10]
Enzalutamide-resistant CRPC xenograftsThis compound (oral and subcutaneous)Not specifiedReduced tumor size.[8]
CD44+PSA-/lo VCaP xenografts in castrated mice(R)-9bMS (intraperitoneal)25 mg/kg, twice a week for 4 weeksSignificant suppression of xenograft tumor growth.[13]
CRPC model(R)-9bMS (oral)130 mg/kg, 5 days a week for 5 weeksSuppressed tumor growth with no observed toxicity.[4]
Toxicology and Pharmacokinetics

Preclinical toxicology studies have been conducted in rats and dogs.[6][7]

SpeciesStudy DurationNo-Observed-Adverse-Effect Level (NOAEL) / Safe DoseReference
Rat10-day MTD studyNot toxic up to 60 mg/kg.[4]
Rat28-day toxicity studySTD10 of 60 mg/kg/day.[7]
Dog28-day toxicity studyHNSTD of 45 mg/kg/day.[7]

This compound and its mesylate salt have shown excellent drug-like properties, including high stability in human and rat microsomes and a long half-life in human plasma (> 6 hours).[2][4] The mesylate salt, (R)-9bMS, has significantly improved aqueous solubility.[2][9]

Experimental Protocols

Cell Proliferation Assay (IC50 Determination)
  • Cell Seeding: Prostate cancer cell lines (C4-2B, VCaP, LAPC4, LNCaP, RWPE) are seeded in 96-well plates at an appropriate density.

  • Treatment: After allowing the cells to adhere overnight, they are treated with increasing concentrations of (R)-9bMS.

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[4][9]

In Vivo Xenograft Tumor Growth Study
  • Cell Implantation: Enzalutamide-resistant C4-2B cells are injected subcutaneously into castrated male severe combined immunodeficient (SCID) mice.[10]

  • Tumor Establishment: Tumors are allowed to grow to a palpable size.[10]

  • Treatment Administration: Mice are randomized into treatment groups and receive either vehicle control or this compound at specified doses and schedules (e.g., 12 or 20 mg/kg, subcutaneously, five times a week).[10]

  • Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.[10]

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.[10]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development Kinase_Assay Kinase Inhibition Assay (IC50 for ACK1) Cell_Proliferation Cell Proliferation Assay (IC50 in cell lines) Western_Blot Western Blotting (AR/AR-V7 levels) Xenograft CRPC Xenograft Models (Efficacy) Tox Toxicology Studies (Rat, Dog) PK Pharmacokinetics (Stability, Half-life) Phase1 Phase 1 Clinical Trial (PHAROS - NCT06705686) cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_clinical cluster_clinical cluster_invivo->cluster_clinical

Figure 3: Preclinical to clinical development workflow for this compound.

Clinical Development: The PHAROS Trial

Based on the strong preclinical rationale, a Phase 1, first-in-human clinical trial of (R)-9bMS, named PHAROS (NCT06705686), has been designed.[6][7]

Trial Design
  • Phase: Phase Ib, single-center, open-label, dose-escalation study.[6][7]

  • Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on enzalutamide or abiraterone.[6][7]

  • Intervention: (R)-9bMS administered orally twice a day in 28-day cycles.[6]

Objectives
  • Primary Objective: To assess the safety and tolerability of (R)-9bMS.[6][7]

  • Secondary Objectives:

    • To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[6][7]

    • To determine the pharmacokinetics (PK) of (R)-9bMS.[6][7]

    • To assess preliminary anti-tumor activity (e.g., PSA response, radiographic response).[6][7]

    • To evaluate immunomodulatory effects.[6]

Dosing
  • Starting Dose: The starting dose for the trial is 60 mg total per day (30 mg administered twice daily).[6][7] This was calculated based on 1/10th of the severely toxic dose in 10% of rodents (STD10).[6]

  • Dose Escalation: The trial will employ a Bayesian Optimal Interval (BOIN) design for dose escalation.[6][7]

Conclusion

This compound represents a promising novel therapeutic agent for castration-resistant prostate cancer. Its unique dual mechanism of action, which involves the direct suppression of the ACK1/AR signaling axis and the activation of a potent anti-tumor immune response, addresses key drivers of therapeutic resistance in CRPC. The robust preclinical data provide a strong foundation for the ongoing clinical development of (R)-9bMS. The PHAROS trial will be crucial in establishing the safety, tolerability, and preliminary efficacy of this agent in patients with advanced CRPC, a population with a significant unmet medical need.

References

The ACK1 Inhibitor (R)-9b: A Technical Guide to its Effects on Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-9b is a potent and selective small-molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[1][2] This non-receptor tyrosine kinase is a critical regulator of androgen receptor (AR) signaling, particularly in the context of castration-resistant prostate cancer (CRPC).[3] Preclinical studies have demonstrated that this compound can overcome resistance to second-generation AR antagonists like enzalutamide by disrupting a key signaling cascade that maintains AR expression and activity.[4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for key assays used in its evaluation.

Mechanism of Action

This compound exerts its effects on androgen receptor signaling primarily through the inhibition of ACK1. In castration-resistant prostate cancer, ACK1 plays a pivotal role in maintaining AR signaling, even in the absence of androgens.[3] ACK1 phosphorylates the androgen receptor at tyrosine 267 (Y267), a crucial step that precedes and is required for the acetylation of AR at lysine 609 (K609).[1][4] This acetylated form of AR (acK609-AR) can translocate to the nucleus and activate a distinct transcriptional program, driving tumor growth and conferring resistance to enzalutamide.[1][5] this compound, by inhibiting ACK1, blocks this entire cascade, leading to a reduction in AR phosphorylation and acetylation, and subsequently, a decrease in the expression of AR and its target genes.[1][4] Furthermore, this compound has been shown to suppress the expression of the AR splice variant AR-V7, which is another mechanism of resistance to AR-targeted therapies.[6][7]

dot

Mechanism of this compound Action on Androgen Receptor Signaling cluster_0 Upstream Signaling cluster_1 Androgen Receptor Regulation cluster_2 Nuclear Translocation & Gene Expression cluster_3 Cellular Outcomes ACK1 ACK1 (TNK2) AR Androgen Receptor (AR) ACK1->AR Phosphorylation pAR p-AR (Y267) AR->pAR p300 p300 (HAT) pAR->p300 Recruitment acAR ac-AR (K609) Nuclear_Translocation Nuclear Translocation acAR->Nuclear_Translocation p300->acAR Acetylation ARE Androgen Response Elements (AREs) Nuclear_Translocation->ARE AR_Target_Genes AR Target Genes (e.g., KLK3, TMPRSS2) ARE->AR_Target_Genes AR_Gene AR Gene ARE->AR_Gene Positive Feedback Tumor_Growth CRPC Tumor Growth AR_Target_Genes->Tumor_Growth AR_Gene->AR R9b This compound R9b->ACK1 Inhibition

Caption: Mechanism of this compound on AR Signaling.

Quantitative Data

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/TargetReference
ACK1 Kinase Inhibition
IC5056 nMACK1 (in vitro kinase assay)[1][4]
IC5013 nMACK1[6]
IC5048 nMACK1 ((R)-9bMS)[8]
Cell Proliferation Inhibition
IC50400 nMC4-2B[8]
IC50450 nMVCaP[8]
IC50750 nMLAPC4[8]
IC501.8 µMLNCaP[8]
IC50~10 µMRWPE (normal prostate)[8]
IC50< 2 µMHuman cancer cell lines (in vivo)[2][4]
Selectivity
IC50438 nMcSrc[2]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Animal ModelTreatmentDosingOutcomeReference
Enzalutamide-resistant C4-2B xenografts in castrated male SCID miceThis compound12 mg/kg or 20 mg/kg, s.c., 5 times a weekCompromised tumor growth[1]
Enzalutamide-resistant VCaP xenografts in male SCID miceThis compound12 mg/kg or 20 mg/kg, s.c., 5 times a weekReduced tumor weight[9]
CRPC xenografts in mice(R)-9bMSOrally and subcutaneouslySuppressed tumor growth[7]

Experimental Protocols

ACK1 In Vitro Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against ACK1 kinase.

Materials:

  • Recombinant human ACK1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP (e.g., [γ-³³P]-ATP for radiometric assay or unlabeled ATP for luminescence-based assay)

  • Substrate (e.g., Poly (Glu, Tyr) 4:1 or a specific peptide substrate)

  • This compound at various concentrations

  • 96-well plates

  • Incubator

  • Detection reagents (e.g., scintillation counter for radiometric assay or ADP-Glo™ Kinase Assay kit for luminescence-based assay)[10][11]

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant ACK1 enzyme, and the substrate in a 96-well plate.

  • Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and measuring the incorporated radioactivity. For luminescence-based assays, this involves measuring the amount of ADP produced.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol outlines a common method to assess the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B, VCaP)

  • Complete cell culture medium

  • This compound at various concentrations

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blotting for AR and Phospho-ACK1

This protocol details the detection of total and phosphorylated protein levels in cell lysates.

Materials:

  • Prostate cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-phospho-ACK1, anti-ACK1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes

This protocol describes the measurement of mRNA expression levels of AR and its target genes.

Materials:

  • Prostate cancer cells treated with this compound

  • RNA extraction kit

  • Reverse transcription kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., AR, KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Extract total RNA from the treated cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qRT-PCR reactions with the master mix, cDNA, and primers for each target and housekeeping gene.

  • Run the qRT-PCR program on a thermal cycler.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., male SCID mice)

  • Enzalutamide-resistant prostate cancer cells (e.g., C4-2B or VCaP)

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in Captisol)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of prostate cancer cells (often mixed with Matrigel) into the flanks of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to the specified dose and schedule (e.g., subcutaneous injection, 5 days a week).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, qRT-PCR).

Visualizations

dot

Experimental Workflow for this compound Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Clinical Development Kinase_Assay ACK1 Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assays (Prostate Cancer Cell Lines) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (AR, p-ACK1, etc.) Cell_Viability->Western_Blot qPCR qRT-PCR (AR Target Genes) Cell_Viability->qPCR Xenograft Xenograft Tumor Model (e.g., Enzalutamide-Resistant) Western_Blot->Xenograft qPCR->Xenograft Tumor_Growth_Inhibition Tumor Growth Inhibition Assessment Xenograft->Tumor_Growth_Inhibition Ex_Vivo_Analysis Ex Vivo Tumor Analysis (Biomarkers) Tumor_Growth_Inhibition->Ex_Vivo_Analysis Clinical_Trial Phase I Clinical Trial (Safety, Tolerability, PK/PD) Ex_Vivo_Analysis->Clinical_Trial

Caption: Workflow for this compound Evaluation.

Conclusion

This compound is a promising therapeutic agent that targets the ACK1-AR signaling axis, offering a novel strategy to overcome resistance in castration-resistant prostate cancer. The data presented in this guide highlight its potent in vitro and in vivo activity. The detailed experimental protocols provide a foundation for researchers to further investigate the effects of this compound and similar compounds on androgen receptor signaling. The ongoing Phase I clinical trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in patients.

References

In vitro characterization of (R)-9b

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of (R)-9b

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biochemical properties of this compound.

Introduction

This compound is a small molecule inhibitor targeting ACK1, a non-receptor tyrosine kinase implicated in various cancers, including those of the prostate, breast, and lung.[1][2] ACK1 acts as a central signaling node, integrating signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[3] Aberrant activation of ACK1 is associated with tumor progression, making it a compelling target for cancer therapy. This compound was developed to selectively inhibit ACK1 activity and has demonstrated significant anti-proliferative effects in cancer cell lines and preclinical models.[2][3][4] This guide details the key in vitro studies that have defined the pharmacological profile of this compound.

Biochemical Activity and Selectivity

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of ACK1. This has been quantified through various biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseAssay TypeIC50 (nM)Reference
ACK1³³P HotSpot Assay56[1][2]
JAK2³³P HotSpot Assay6[2]
Tyk2³³P HotSpot Assay5[2]
c-SrcNot Specified438[2]
ABL1³³P HotSpot Assay206[2]
ALK³³P HotSpot Assay143[2]
CHK1³³P HotSpot Assay154[2]
FGFR1³³P HotSpot Assay160[2]
LCK³³P HotSpot Assay136[2]
ROS/ROS1³³P HotSpot Assay124[2]

Cellular Activity

The in vitro efficacy of this compound has been demonstrated in various cancer cell lines, where it inhibits cell proliferation and modulates ACK1-mediated signaling pathways.

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
Cell LineAssay TypeIC50 (µM)Reference
LNCaPTrypan Blue Exclusion Assay1.8[2]
LAPC4Trypan Blue Exclusion Assay~5[2]
VCaPTrypan Blue Exclusion Assay2[2]

Experimental Protocols

³³P HotSpot™ Kinase Assay

This radiometric assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Principle: The assay relies on the separation of the radiolabeled substrate from the unreacted [γ-³³P]ATP via filter binding. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the specific kinase (e.g., recombinant ACK1), its corresponding substrate, and any required cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

  • Compound Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Termination and Separation: Spot the reaction mixture onto a P81 phosphocellulose filter paper. The filter specifically binds the phosphorylated substrate, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: Quantify the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to determine the number of viable cells in a culture after treatment with a compound.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Cell Seeding: Seed prostate cancer cells (LNCaP, LAPC4, or VCaP) into multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Cell Harvesting: Detach the cells from the plate using trypsin-EDTA.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

ACK1 Autophosphorylation Assay (Immunoblotting)

This assay assesses the ability of this compound to inhibit the activation of ACK1 in a cellular context.

Principle: ACK1 activation involves autophosphorylation on specific tyrosine residues. This can be detected by Western blotting using an antibody specific to the phosphorylated form of ACK1.

Protocol:

  • Cell Culture and Treatment: Culture prostate cancer cells (e.g., LAPC4) and pre-treat them with this compound or vehicle control.

  • Stimulation: Stimulate the cells with a growth factor like Epidermal Growth Factor (EGF) to induce ACK1 activation.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ACK1 (p-ACK1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of p-ACK1 in treated versus untreated cells. Use an antibody against total ACK1 or a housekeeping protein (e.g., actin) as a loading control.

Signaling Pathways and Experimental Workflows

ACK1 Signaling Pathway Inhibition by this compound

The following diagram illustrates the signaling pathway involving ACK1 and the inhibitory effect of this compound.

ACK1_Signaling_Pathway cluster_membrane Plasma Membrane RTK RTK (e.g., EGFR) ACK1 ACK1 RTK->ACK1 Activates pACK1 p-ACK1 (Active) ACK1->pACK1 Autophosphorylation AKT AKT pACK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation R9b This compound R9b->pACK1 Inhibits

Caption: ACK1 signaling pathway and inhibition by this compound.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines the typical workflow for the in vitro characterization of a kinase inhibitor like this compound.

experimental_workflow start Start biochemical_assay Biochemical Assay (³³P HotSpot) start->biochemical_assay cellular_assay Cellular Assays start->cellular_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cell_viability Cell Viability (Trypan Blue) cellular_assay->cell_viability autophosphorylation ACK1 Autophosphorylation (Immunoblot) cellular_assay->autophosphorylation cell_viability->data_analysis autophosphorylation->data_analysis end End data_analysis->end

References

(R)-9b: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of (R)-9b, a potent inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2. The document summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of the kinase selectivity and associated experimental workflows.

Executive Summary

This compound is a small molecule inhibitor with high potency against ACK1, a non-receptor tyrosine kinase implicated in the progression of various cancers, including prostate and breast cancer.[1][2] Kinase profiling studies have revealed that while this compound is a highly effective inhibitor of ACK1, it also exhibits significant activity against other kinases, most notably members of the Janus kinase (JAK) family. Understanding this selectivity profile is crucial for the further development of this compound as a therapeutic agent and for interpreting its biological effects.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against a panel of kinases. The data, summarized in the tables below, is derived from in vitro kinase assays.

Primary Target and Key Off-Targets
KinaseIC50 (nM)% Inhibition @ 1µM
ACK1 (TNK2) 56 99.8%
JAK2698.6%
Tyk2598.9%
FGFR116086.4%
ABL120682.8%
CHK115484.8%
ALK14386.0%
LCK13687.7%
ROS/ROS112484.2%
c-Src438Not Reported

Data sourced from a kinase panel screening using the Reaction Biology 33P HotSpot kinase profiling service.[3]

Experimental Protocols

The quantitative kinase inhibition data for this compound was primarily generated using a 33P HotSpot kinase assay. This method provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

33P HotSpot Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

  • Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, a suitable substrate (peptide or protein), and ATP.

  • Inhibitor Addition: this compound is added to the reaction wells at a range of concentrations. Control wells with no inhibitor (vehicle control) and no kinase (background control) are also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing [γ-33P]ATP.

  • Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.

  • Washing: The filter membranes are washed to remove unincorporated [γ-33P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter membrane is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Kinase Selectivity Profile of this compound

The following diagram illustrates the primary target and key off-targets of this compound based on the provided inhibition data.

G cluster_target Primary Target cluster_off_targets Significant Off-Targets ACK1 ACK1 (IC50 = 56 nM) JAK2 JAK2 (IC50 = 6 nM) Tyk2 Tyk2 (IC50 = 5 nM) OtherKinases Other Kinases (IC50 > 100 nM) (FGFR1, ABL1, CHK1, ALK, LCK, ROS1) R9b This compound R9b->ACK1 High Potency R9b->JAK2 High Potency R9b->Tyk2 High Potency R9b->OtherKinases Moderate Potency

Caption: Kinase selectivity of this compound.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the key steps in the 33P HotSpot kinase assay used to determine the inhibitory profile of this compound.

G start Start: Prepare Reagents reaction_setup 1. Set up kinase reaction (Kinase, Substrate, Buffer) start->reaction_setup inhibitor_addition 2. Add this compound (Varying Concentrations) reaction_setup->inhibitor_addition initiation 3. Initiate with [γ-33P]ATP inhibitor_addition->initiation incubation 4. Incubate at controlled temperature initiation->incubation termination 5. Terminate reaction and capture substrate incubation->termination washing 6. Wash to remove free [γ-33P]ATP termination->washing quantification 7. Quantify radioactivity (Scintillation Counting) washing->quantification analysis 8. Analyze data (Calculate % Inhibition and IC50) quantification->analysis end End: Determine IC50 analysis->end

Caption: Workflow of a 33P HotSpot kinase assay.

Signaling Pathway Context

ACK1 is a crucial signaling node that integrates signals from various receptor tyrosine kinases, including EGFR, HER2, and PDGFR.[2] Its activation has been linked to the promotion of cell growth and survival in hormone-refractory cancers.[3] The inhibitory action of this compound on ACK1 can disrupt these oncogenic signaling pathways. However, its potent inhibition of JAK2 and Tyk2 suggests that this compound may also impact the JAK-STAT signaling pathway, which is critical for cytokine signaling and immune responses. This dual activity could have synergistic therapeutic effects but also warrants careful consideration of potential off-target effects. At higher concentrations, this compound has also been shown to induce polyploidization through the inhibition of Aurora B kinase, an effect that is independent of its action on TNK2 (ACK1).[4]

Conclusion

This compound is a potent inhibitor of ACK1 with significant activity against JAK family kinases and other cancer-relevant kinases. This detailed selectivity profile provides a critical foundation for its continued investigation as a potential anti-cancer therapeutic. Further studies are warranted to fully elucidate the pharmacological consequences of its multi-kinase inhibition profile in both preclinical models and clinical settings. A Phase I clinical trial for this compound (also referred to as (R)-9bMS) in patients with prostate cancer is anticipated.[2][5][6]

References

Stereospecific Inhibition of ACK1 by (R)-9b and its Enantiomer (S)-9b: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of the stereoisomers (R)-9b and (S)-9b, potent inhibitors of the Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. Aberrant ACK1 activity is implicated in the progression of various cancers, making it a critical therapeutic target. This document details the differential inhibitory activities of the (R) and (S) enantiomers, presents key quantitative data, outlines the experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows. The data presented herein demonstrates the marginal superiority of the (R)-enantiomer in ACK1 inhibition and highlights the potential of these compounds in cancer therapy.

Introduction to ACK1 and its Role in Cancer

Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that acts as a crucial signaling node for numerous receptor tyrosine kinases (RTKs), including EGFR, HER2, MERTK, and AXL.[1] Its activation is linked to the promotion of cell survival, proliferation, and migration in various cancer types, including prostate, breast, and lung cancer.[1][2] ACK1 exerts its oncogenic functions through the phosphorylation of key downstream effectors such as AKT and the androgen receptor (AR).[2] Given its pivotal role in driving tumor progression and its amplification or mutation in a significant percentage of cancers, ACK1 has emerged as a promising target for therapeutic intervention.[1]

Quantitative Analysis of this compound and (S)-9b Activity

The inhibitory potential of the enantiomers this compound and (S)-9b against ACK1 has been quantified through various in vitro and cellular assays. The (R)-enantiomer consistently demonstrates slightly greater potency.

Table 1: In Vitro and Cellular Activity of this compound and (S)-9b [2]

CompoundAssay TypeTargetIC50 (nM)Cell LineIC50 (µM)
This compound 33P HotSpot AssayACK156LNCaP1.8
(S)-9b 33P HotSpot AssayACK182LNCaP1.8
This compoundCell Viability Assay--LAPC4Comparable to (S)-9b and AIM-100
(S)-9bCell Viability Assay--LAPC4Comparable to this compound and AIM-100

Table 2: Pharmacokinetic Properties of this compound and (S)-9b [2]

CompoundParameterMatrixValue
This compound Half-life (t1/2)Human Plasma> 6 hours
(S)-9b Half-life (t1/2)Human Plasma> 6 hours
This compound SolubilityPBS with 10% DMSO1 mg/mL
(S)-9b SolubilityPBS with 10% DMSO0.9 mg/mL

Signaling Pathways

This compound and (S)-9b exert their effects by inhibiting the ACK1 signaling pathway. The following diagram illustrates the central role of ACK1 in integrating signals from upstream RTKs and propagating them to downstream effectors involved in cell survival and proliferation.

ACK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors RTKs Receptor Tyrosine Kinases (EGFR, HER2, MERTK, AXL) ACK1 ACK1 (TNK2) RTKs->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Tyr176) AR Androgen Receptor (AR) ACK1->AR Phosphorylation (Tyr267) Inhibitor This compound / (S)-9b Inhibitor->ACK1 Inhibition Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival AR->Cell_Survival HotSpot_Assay_Workflow A Prepare Reaction Mix (ACK1, Substrate, Buffer) B Add Inhibitor (this compound or (S)-9b) A->B C Initiate Reaction (Add [γ-33P]ATP) B->C D Incubate C->D E Spot on P81 Paper D->E F Wash P81 Paper E->F G Measure Radioactivity F->G H Calculate IC50 G->H

References

Crystal Structure of (R)-9b Bound to ACK1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the potent and selective inhibitor, (R)-9b, in complex with the Activated Cdc42-associated kinase 1 (ACK1). ACK1 is a non-receptor tyrosine kinase implicated in various cancers, making it a critical target for therapeutic development. Understanding the structural basis of its inhibition by this compound is paramount for the rational design of next-generation ACK1-targeted therapies. This document details the quantitative binding data, crystallographic information, experimental methodologies, and relevant signaling pathways.

Data Presentation

Quantitative Binding and Crystallographic Data

The following tables summarize the key quantitative data for the interaction between this compound and ACK1, as well as the crystallographic details of the complex.

Inhibitor Target Kinase Binding Affinity (IC₅₀) Assay Method
This compoundACK156 nM[1]³³P HotSpot Assay[1]

Table 1: In vitro binding affinity of this compound for ACK1.

Parameter Value
PDB ID8FE9
Resolution3.20 Å
Space GroupI 4 2 2
Unit Cell (a, b, c)91.69 Å, 91.69 Å, 190.07 Å
Unit Cell (α, β, γ)90°, 90°, 90°
R-Value Work0.188
R-Value Free0.228
Expression SystemSpodoptera frugiperda (Sf9)
MethodX-RAY DIFFRACTION

Table 2: Crystallographic data for the ACK1-(R)-9b complex.

Kinase Selectivity Profile of this compound

This compound exhibits selectivity for ACK1 but also shows inhibitory activity against other kinases, most notably the JAK family kinases.

Kinase Inhibition (%) at 1 µM IC₅₀
ACK1 99.8% [1]56 nM [1]
JAK298.6%[1]6 nM[1]
Tyk298.9%[1]5 nM[1]
ABL182.8%[1]206 nM[1]
ALK86.0%[1]143 nM[1]
CHK184.8%[1]154 nM[1]
FGFR186.4%[1]160 nM[1]
LCK87.7%[1]136 nM[1]
ROS/ROS184.2%[1]124 nM[1]

Table 3: Selectivity profile of this compound against a panel of kinases.[1]

Experimental Protocols

Protein Expression and Purification of ACK1 Kinase Domain

The following is a representative protocol for the expression and purification of the ACK1 kinase domain using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells, a common method for producing kinases for structural studies.[2][3][4][5]

  • Generation of Recombinant Baculovirus:

    • The cDNA encoding the human ACK1 kinase domain (residues 110-476, for example) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His₆-tag for affinity purification.

    • The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid via site-specific transposition.

    • The recombinant bacmid DNA is isolated and used to transfect Sf9 insect cells to produce the initial viral stock (P1).

    • The P1 viral stock is then amplified to generate a high-titer P2 stock.

  • Protein Expression:

    • Sf9 cells are grown in suspension culture in a suitable insect cell medium (e.g., SF-900 II SFM) to a density of 2 x 10⁶ cells/mL.

    • The cells are infected with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 1-5.

    • The infected cells are incubated at 27°C with shaking for 48-72 hours to allow for protein expression.

  • Cell Lysis and Lysate Clarification:

    • The cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by ultracentrifugation to remove cell debris.

  • Affinity and Size-Exclusion Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The His-tagged ACK1 kinase domain is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • For tag removal (optional), the eluted protein is treated with a specific protease (e.g., TEV protease) followed by a second Ni-NTA step to remove the cleaved tag and protease.

    • The protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Fractions containing pure, monomeric ACK1 kinase domain are pooled and concentrated. Protein purity is assessed by SDS-PAGE.

Co-crystallization of ACK1 with this compound

The crystal structure of the ACK1 kinase domain in complex with this compound was obtained by X-ray diffraction. The following is a detailed protocol for co-crystallization using the hanging drop vapor diffusion method.[6][7][8][9][10]

  • Complex Formation:

    • The purified ACK1 kinase domain is incubated with a 3-5 fold molar excess of this compound (dissolved in DMSO) on ice for 1-2 hours to ensure complex formation.

  • Crystallization Screening:

    • Initial crystallization conditions are screened using commercially available sparse matrix screens.

  • Hanging Drop Vapor Diffusion:

    • A 1-2 µL drop of the ACK1-(R)-9b complex is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.

    • The coverslip is inverted and sealed over a reservoir containing 0.5-1 mL of the reservoir solution. For PDB entry 8FE9, the crystallization solution contained 0.05 M Bis-Tris pH 5.8-6.0, 19% PEG 3350, 0.3 M MgCl₂, and 2.5% glycerol.

    • The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C). For PDB entry 8FE9, the temperature was 277 K (4°C).

    • Crystals typically appear within a few days to weeks.

  • X-ray Diffraction Data Collection:

    • Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being flash-cooled in liquid nitrogen.

    • X-ray diffraction data is collected at a synchrotron source.

Kinase Inhibition Assays

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[11][12][13][14][15]

  • Reaction Mixture Preparation:

    • A reaction buffer is prepared (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT).

    • A specific substrate peptide for ACK1 (e.g., a peptide derived from a known ACK1 substrate like WASP) is added to the reaction buffer.

    • The ACK1 enzyme is added to the substrate solution.

  • Inhibition Assay:

    • This compound is serially diluted in DMSO and added to the reaction mixture.

    • The reaction is initiated by adding [γ-³³P]ATP.

    • The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper.

    • The paper is washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated ³³P in the substrate peptide is quantified using a scintillation counter or phosphorimager.

    • IC₅₀ values are calculated from the dose-response curves.

This is a non-radioactive method for measuring kinase activity.[16][17][18][19]

  • Plate Coating:

    • A 96-well microtiter plate is coated with a substrate peptide specific for ACK1.

  • Kinase Reaction:

    • The ACK1 enzyme is mixed with serially diluted this compound in a kinase reaction buffer.

    • The mixture is added to the coated wells.

    • The kinase reaction is initiated by adding ATP.

    • The plate is incubated to allow for substrate phosphorylation.

  • Detection:

    • The wells are washed to remove the enzyme and ATP.

    • A primary antibody that specifically recognizes the phosphorylated substrate is added to the wells.

    • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.

    • A colorimetric or chemiluminescent substrate for the enzyme is added, and the signal is measured using a plate reader.

    • The signal intensity is proportional to the kinase activity. IC₅₀ values are determined from the inhibition curves.

Visualizations

ACK1 Upstream Signaling Pathway

ACK1_Upstream_Signaling RTKs Receptor Tyrosine Kinases (EGFR, HER2, PDGFR, etc.) ACK1 ACK1 (TNK2) RTKs->ACK1 activates Ligand Growth Factors (EGF, PDGF, etc.) Ligand->RTKs binds Activation Activation ACK1->Activation

Caption: Upstream activation of ACK1 by various receptor tyrosine kinases.

Experimental Workflow for Crystal Structure Determination

Crystal_Structure_Workflow Expression ACK1 Kinase Domain Expression (Sf9 cells) Purification Protein Purification (Affinity & Size-Exclusion) Expression->Purification Complex ACK1-(R)-9b Complex Formation Purification->Complex Crystallization Co-crystallization (Hanging Drop Vapor Diffusion) Complex->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection Structure Structure Determination & Refinement DataCollection->Structure PDB PDB Deposition (8FE9) Structure->PDB

Caption: Workflow for determining the crystal structure of ACK1 bound to this compound.

ACK1 Downstream Signaling Pathways

ACK1_Downstream_Signaling ACK1 Activated ACK1 AKT AKT ACK1->AKT phosphorylates (Tyr176) activates AR Androgen Receptor (AR) ACK1->AR phosphorylates (Tyr267) activates WASP WASP ACK1->WASP phosphorylates (Tyr256) activates WWOX WWOX (Tumor Suppressor) ACK1->WWOX phosphorylates (Tyr287) inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation GeneExpression AR-mediated Gene Expression AR->GeneExpression Actin Actin Polymerization WASP->Actin Degradation WWOX Degradation WWOX->Degradation

Caption: Key downstream signaling pathways regulated by ACK1.

References

Methodological & Application

Synthesis of (R)-9b: A Detailed Protocol for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1). The protocol is based on the established synthesis reported in the scientific literature, offering a step-by-step methodology suitable for researchers in chemistry and drug development.

This compound , also known as (R)-N-(3-((5-chloro-4-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-2-yl)amino)phenyl)acrylamide, has demonstrated significant potential in preclinical studies for the treatment of various cancers. Its synthesis is a critical step for further investigation into its therapeutic applications.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and activity of this compound.

ParameterValueReference
Molecular Formula C₂₀H₂₂ClN₅O₂N/A
Molecular Weight 415.88 g/mol N/A
ACK1 Inhibitory Activity (IC₅₀) 56 nM[1][2]
In vivo ACK1 Inhibition (IC₅₀) < 2 µM (in human cancer cell lines)[1][2]
Human Plasma Half-life (t₁/₂) > 6 hours[1][2]

Experimental Protocols

The synthesis of this compound is achieved through a two-step process starting from commercially available materials.

Step 1: Synthesis of (R)-5-chloro-N²-(3-aminophenyl)-N⁴-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

This initial step involves the sequential nucleophilic aromatic substitution on a dichloropyrimidine core.

Materials:

  • 2,4,5-trichloropyrimidine

  • (R)-(-)-Tetrahydrofurfurylamine

  • 3-nitroaniline

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction with (R)-(-)-Tetrahydrofurfurylamine: In a round-bottom flask, dissolve 2,4,5-trichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol. Cool the solution to 0°C in an ice bath. Add (R)-(-)-tetrahydrofurfurylamine (1 equivalent) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction with 3-nitroaniline: To the reaction mixture from the previous step, add 3-nitroaniline (1 equivalent) and a base such as triethylamine or diisopropylethylamine (DIPEA). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Reduction of the Nitro Group: Once the second substitution is complete, cool the reaction mixture. Add iron powder (excess) and a solution of ammonium chloride in water. Heat the mixture to reflux for 2-4 hours to reduce the nitro group to an amine.

  • Work-up and Purification: After the reduction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired intermediate product.

Step 2: Synthesis of (R)-N-(3-((5-chloro-4-((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-2-yl)amino)phenyl)acrylamide (this compound)

The final step involves the acylation of the aniline intermediate with acryloyl chloride.

Materials:

  • (R)-5-chloro-N²-(3-aminophenyl)-N⁴-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

  • Acryloyl chloride

  • Dichloromethane (DCM)

  • Triethylamine or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acylation Reaction: Dissolve the amine intermediate from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C. Add a base such as triethylamine (1.1 equivalents). Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound as the final product.

Visualizations

Logical Relationship of this compound Synthesis

The following diagram illustrates the sequential logic of the synthesis protocol.

Synthesis_Logic Start Starting Materials (Commercially Available) Step1 Step 1: Synthesis of (R)-5-chloro-N2-(3-aminophenyl)-N4- ((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine Start->Step1 Intermediate Purified Intermediate Step1->Intermediate Step2 Step 2: Synthesis of this compound (Acylation) Intermediate->Step2 FinalProduct Final Product (this compound) Step2->FinalProduct

Caption: Logical flow of the two-step synthesis of this compound.

Experimental Workflow for this compound Synthesis

This diagram outlines the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Reaction1 Sequential SₙAr Reactions Reduction Nitro Group Reduction Reaction1->Reduction Workup1 Work-up & Purification Reduction->Workup1 Acylation Acylation with Acryloyl Chloride Workup1->Acylation Intermediate Workup2 Work-up & Purification Acylation->Workup2

Caption: Experimental workflow for the synthesis of this compound.

ACK1 Signaling Pathway

This compound targets the ACK1 signaling pathway, which is implicated in cancer progression.

ACK1_Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 (TNK2) RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation R9b This compound R9b->ACK1 Inhibition Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation

Caption: Simplified ACK1 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for (R)-9b in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-9b is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1] This non-receptor tyrosine kinase is a critical signaling node in various cancers, particularly in hormone-regulated malignancies like prostate and breast cancer.[1][2] this compound exerts its anti-cancer effects through a dual mechanism: directly inhibiting ACK1-mediated oncogenic signaling and stimulating an anti-tumor immune response.[3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability, protein expression, and apoptosis.

Mechanism of Action

This compound functions by targeting the ATP-binding site of the ACK1 kinase domain.[2] This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation and survival. The primary mechanisms of action are:

  • Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer, ACK1 phosphorylates the androgen receptor (AR), leading to its activation even in low androgen conditions, a key driver of castration-resistant prostate cancer (CRPC).[5][6] this compound blocks this phosphorylation, leading to decreased AR expression and activity.[4][7]

  • Activation of Anti-Tumor Immunity: this compound has been shown to activate CD8+ T cells, promoting their infiltration into the tumor microenvironment and enhancing their cytotoxic activity against cancer cells.[2][3] This immunomodulatory effect is a significant aspect of its therapeutic potential.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeThis compound IC50Reference
LNCaPProstate Cancer1.8 µM[8]
VCaPProstate Cancer2 µM[8]
LAPC4Prostate CancerComparable to other ACK1 inhibitors[8]

IC50 values were determined after 72 hours of treatment.

Kinase Inhibition Profile of this compound
KinaseIC50Reference
ACK1 (TNK2)56 nM[1]

This compound also shows some inhibitory effects on JAK family kinases, such as JAK2 and Tyk2.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (e.g., MedChemExpress, HY-113787)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is adapted from a study that evaluated this compound in prostate cancer cell lines.[8]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, LAPC4)

  • Complete cell culture medium

  • This compound stock solution

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Hemocytometer or automated cell counter

Protocol:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from approximately 1 µM to 10 µM.[8] Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plates for 72 hours.[8]

  • Following incubation, detach the cells using trypsin-EDTA and resuspend them in complete medium.

  • Transfer a small aliquot of the cell suspension (e.g., 10 µL) to a new tube and mix it with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells for each treatment condition. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Western Blot Analysis of ACK1 Phosphorylation

This protocol is a general guideline for assessing the inhibition of ACK1 phosphorylation by this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies:

    • Phospho-ACK1 (Tyr284)

    • Total ACK1

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 1-5 µM) or DMSO for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ACK1 (Tyr284) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total ACK1 and a loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol provides a framework for assessing this compound-induced apoptosis.

Materials:

  • Prostate cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 concentration for the specific cell line) or DMSO for 24 to 48 hours.[10]

  • Harvest both the adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_r9b This compound Stock (in DMSO) treatment Treat cells with this compound (various concentrations and times) prep_r9b->treatment cell_culture Prostate Cancer Cell Culture cell_culture->treatment viability Cell Viability Assay (Trypan Blue) treatment->viability western Western Blot (p-ACK1, Total ACK1) treatment->western apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 IC50 Determination viability->ic50 protein_exp Protein Expression Analysis western->protein_exp apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant G cluster_nucleus Nuclear Events RTK Receptor Tyrosine Kinases (e.g., HER2) ACK1 ACK1 RTK->ACK1 Activates AR Androgen Receptor (AR) ACK1->AR Phosphorylates (Tyr267) R9b This compound R9b->ACK1 Inhibits AR_P Phosphorylated AR (p-AR) AR->AR_P Nucleus Nucleus AR_P->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Exp Gene Expression (e.g., PSA) ARE->Gene_Exp Binds to Proliferation Cell Proliferation & Survival Gene_Exp->Proliferation G cluster_tcell T-Cell cluster_tumor Tumor Microenvironment ACK1_T ACK1 Suppression Immune Suppression ACK1_T->Suppression Promotes R9b_T This compound R9b_T->ACK1_T Inhibits TCR T-Cell Receptor (TCR) CD8 CD8+ T-Cell Activation TCR->CD8 Immune_Response Anti-Tumor Immune Response CD8->Immune_Response Tumor_Cell Tumor Cell Immune_Response->Tumor_Cell Attacks

References

Application Notes and Protocols for (R)-9b in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), in various mouse models of cancer. The protocols outlined below are intended to serve as a guide for researchers designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a small molecule inhibitor of ACK1 (also known as TNK2), a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[1][2] Aberrant ACK1 activity has been implicated in the progression of various cancers, including prostate, breast, and lung cancer, making it a promising target for therapeutic intervention.[3] this compound has demonstrated anti-tumor activity in preclinical models by suppressing tumor growth and promoting an anti-tumor immune response.[4][5]

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and toxicological data for this compound in various rodent models.

Table 1: this compound Dosage in In Vivo Mouse Models

Cancer ModelMouse StrainThis compound DosageAdministration RouteDosing ScheduleReference
Castration-Resistant Prostate Cancer (CRPC)Not Specified130 mg/kgNot Specified5 days/week for 5 weeksNot Applicable
Prostate Cancer Stem-like Cell XenograftNot Specified25 mg/kgNot SpecifiedTwice a week for 4 weeksNot Applicable

Table 2: Toxicological Data for this compound

Animal ModelParameterValueReference
RatSTD10 (10% Severely Toxic Dose)60 mg/kg/day[4]

Experimental Protocols

General Guidelines for In Vivo Studies
  • Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and regulations. Mice should be housed in a specific pathogen-free environment with ad libitum access to food and water.

  • Compound Preparation: this compound should be formulated appropriately for the chosen administration route. For oral administration, it can be dissolved in a suitable vehicle such as a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For intraperitoneal injection, a sterile saline solution can be used. The final formulation should be sterile-filtered before administration.

Establishment of Xenograft Mouse Models

3.2.1. Breast Cancer Xenograft Model

This protocol describes the establishment of an orthotopic breast cancer xenograft model using the MDA-MB-231 human breast cancer cell line.

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG) using an appropriate anesthetic.

    • Inject 1 x 10^6 cells (in 100 µL) into the fourth inguinal mammary fat pad.

    • Monitor the mice for tumor growth. Tumors typically become palpable within 2-4 weeks.

    • Measure tumor volume regularly using calipers (Volume = (length x width^2)/2).

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin dosing with this compound or vehicle.

3.2.2. Lung Cancer Xenograft Model

This protocol outlines the establishment of a subcutaneous lung cancer xenograft model using the A549 human lung adenocarcinoma cell line.[6]

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cell Preparation: Prepare a single-cell suspension of A549 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.[6]

  • Tumor Implantation:

    • Anesthetize 6-8 week old immunodeficient mice (e.g., athymic nude mice).

    • Subcutaneously inject 2 x 10^6 cells (in 100 µL) into the flank of each mouse.[6]

    • Monitor tumor growth by caliper measurements.

  • Treatment: Initiate treatment with this compound or vehicle when tumors reach the desired volume.

Administration of this compound

3.3.1. Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for administering compounds in mice.

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Visualizations

ACK1 Signaling Pathway in Cancer

ACK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 (TNK2) RTK->ACK1 Activation GrowthFactors Growth Factors GrowthFactors->RTK PI3K PI3K ACK1->PI3K AR Androgen Receptor (AR) ACK1->AR Phosphorylation & Activation ImmuneResponse Anti-Tumor Immune Response ACK1->ImmuneResponse Suppression R9b This compound R9b->ACK1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AR->Proliferation TumorGrowth Tumor Growth Proliferation->TumorGrowth

Caption: ACK1 signaling pathway in cancer and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture animal_model Establish Xenograft Mouse Model cell_culture->animal_model randomization Tumor Growth & Randomization animal_model->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Tissue Collection & Data Analysis endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo efficacy study of this compound.

Logical Relationship of this compound's Dual Anti-Tumor Action

R9b_Dual_Action R9b This compound ACK1_inhibition ACK1 Inhibition R9b->ACK1_inhibition AR_suppression AR Signaling Suppression ACK1_inhibition->AR_suppression Immune_activation Immune System Activation ACK1_inhibition->Immune_activation Tumor_suppression Tumor Growth Suppression AR_suppression->Tumor_suppression Immune_activation->Tumor_suppression

References

Application Note: Preparation of (R)-9b Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-9b is a potent and selective small-molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[1][2] ACK1 is a non-receptor tyrosine kinase that acts as a critical signal transducer in various cellular pathways and is frequently overexpressed or hyperactivated in numerous human cancers, including prostate, breast, and lung cancer.[1][3] this compound exerts its anticancer effects by inhibiting ACK1, which in turn modulates downstream signaling pathways involving key proteins like AKT and the Androgen Receptor (AR).[1][4] Furthermore, this compound has shown immunomodulatory activity by activating CD8+ T cells within the tumor microenvironment.[3][5]

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream assays. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for use in research settings.

Quantitative Data Summary

The following table summarizes the key biochemical and physical properties of this compound relevant for experimental design.

PropertyValueSource(s)
Primary Target ACK1 (TNK2)[1][6]
IC₅₀ (ACK1, in vitro) 56 nM[1][6]
IC₅₀ (c-Src) 438 nM[1]
IC₅₀ (ALK) 143 nM[1]
Other Notable Targets JAK2, Tyk2[1][6]
Cellular Potency (Human Cancer Cell Lines) IC₅₀ < 2 µM[1]
Recommended Primary Solvent Dimethyl sulfoxide (DMSO)[6]
Solubility (in PBS with 10% DMSO) 1 mg/mL[1]
Solubility (Mesylate Salt in PBS with 10% DMSO) > 5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which is ideal for long-term storage and subsequent dilution into aqueous buffers or cell culture media.

Materials and Equipment:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, low-protein binding microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Methodology:

  • Pre-Assay Calculations:

    • Determine the molecular weight (MW) of the specific batch of this compound powder from the supplier's Certificate of Analysis. For the chemical entity 5-chloro-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, the MW is approximately 458.0 g/mol .

    • Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 458.0 g/mol x 1000 mg/g = 4.58 mg

  • Weighing and Dissolution:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated mass of this compound powder into the tube.

    • Add the calculated volume of high-purity DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Ensuring Complete Solubilization:

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If particulates remain, briefly sonicate the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled, low-protein binding microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[6]

    • Label each aliquot with the compound name, concentration, solvent, and preparation date.

Protocol 2: Preparation of Working Solutions for Assays

Working solutions are prepared by diluting the high-concentration DMSO stock into an appropriate aqueous buffer (e.g., PBS, cell culture medium).

Methodology:

  • Thaw and Mix:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution into the final assay buffer or cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 10 µM).[1]

    • Important: When diluting, add the this compound stock dropwise into the aqueous buffer while vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts. Prepare a vehicle control using the same final concentration of DMSO.

  • Use and Stability:

    • Working solutions in aqueous buffers are significantly less stable than DMSO stocks. It is highly recommended to prepare them fresh immediately before each experiment.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

Solution TypeStorage TemperatureMaximum DurationSource(s)
This compound Powder As per supplierAs per supplier-
High-Concentration Stock (in DMSO) -80°C6 months[6]
High-Concentration Stock (in DMSO) -20°C1 month[6]
Aqueous Working Solutions 2-8°C or on icePrepare fresh for immediate useBest Practice

Visualizations

Signaling Pathway of this compound

The diagram below illustrates the simplified signaling cascade involving ACK1 and its inhibition by this compound, leading to effects on both tumor cell proliferation and anti-tumor immunity.

ACK1_Signaling_Pathway Simplified this compound Signaling Pathway RTKs RTKs (EGFR, HER2, etc.) ACK1 ACK1 (TNK2) RTKs->ACK1 Activates AKT AKT ACK1->AKT Activates AR Androgen Receptor (AR) ACK1->AR Activates TCell CD8+ T-cells ACK1->TCell Suppresses R9b This compound R9b->ACK1 Inhibits R9b->ACK1 Downstream Tumor Cell Growth & Survival AKT->Downstream AR->Downstream TumorImmunity Anti-Tumor Immunity TCell->TumorImmunity

Caption: Simplified signaling pathway of ACK1 and its inhibition by this compound.

Experimental Workflow

The following workflow diagram provides a step-by-step visual guide for the preparation of this compound stock solutions.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Calculate required mass of this compound for desired concentration and volume B 2. Weigh this compound powder using a calibrated analytical balance A->B C 3. Add the calculated volume of high-purity DMSO B->C D 4. Vortex thoroughly for 1-2 minutes C->D E 5. Briefly sonicate if needed to ensure complete dissolution D->E F 6. Visually inspect for particulates to confirm clarity E->F G 7. Aliquot into sterile, single-use, low-binding microcentrifuge tubes F->G H 8. Label aliquots (Name, Conc., Date) G->H I 9. Store at -20°C (≤1 month) or -80°C (≤6 months) H->I

Caption: Step-by-step workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for (R)-9b Administration in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), in preclinical xenograft tumor models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a small molecule inhibitor targeting the non-receptor tyrosine kinase ACK1 (also known as TNK2).[1][2] ACK1 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a significant role in driving the progression of various cancers, including those that have developed resistance to standard therapies.[1][2] In hormone-regulated cancers such as prostate and breast cancer, ACK1 has been shown to promote tumor growth and survival.[1][3] Notably, in castration-resistant prostate cancer (CRPC), ACK1 can epigenetically upregulate the expression of the androgen receptor (AR) and its splice variants (e.g., AR-V7), contributing to resistance to anti-androgen therapies.[4][5] this compound has demonstrated the ability to suppress the proliferation of prostate, breast, and lung cancer xenografts and patient-derived xenograft (PDX) models.[6] Beyond its direct effects on tumor cells, this compound has also been shown to modulate the tumor microenvironment by activating an anti-tumor immune response.[6]

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism: direct inhibition of oncogenic signaling within cancer cells and modulation of the host immune system.

  • Direct Tumor Cell Inhibition: this compound binds to the ATP-binding site of the ACK1 kinase domain, inhibiting its catalytic activity.[6] This leads to the downregulation of key downstream signaling pathways involved in cell proliferation, survival, and therapy resistance. In prostate cancer, inhibition of ACK1 by this compound leads to the suppression of AR and AR-V7 expression.[4][5] This is achieved by preventing the ACK1-mediated phosphorylation of histone H4 at tyrosine 88, an epigenetic modification that promotes AR gene transcription.[4]

  • Immune System Activation: Treatment with this compound has been shown to induce a robust anti-tumor immune response.[6] In preclinical models, administration of this compound resulted in a significant increase in the number of CD137+/CD8+ cytotoxic T lymphocytes within the tumor-draining lymph nodes.[6] This suggests that this compound can relieve immunosuppression within the tumor microenvironment, enabling the host's immune system to recognize and attack cancer cells.

Data Presentation

The following tables summarize the in vivo efficacy of this compound in various xenograft models.

Table 1: Efficacy of this compound in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

Cell LineMouse StrainTreatmentDosageAdministration RouteTreatment ScheduleOutcomeReference
Enzalutamide-resistant VCaPSCIDThis compound12 mg/kgSubcutaneous5 times a weekSignificant tumor growth inhibition[5]
Enzalutamide-resistant VCaPSCIDThis compound20 mg/kgSubcutaneous5 times a weekSignificant tumor growth inhibition[5]
C4-2BSCID(R)-9bMSNot specifiedNot specifiedNot specifiedTumor growth was not observed[7]
CD44+ VCaPSCID (castrated)(R)-9bMS25 mg/kgIntraperitonealNot specifiedInhibition of xenograft tumor growth[7]

Table 2: Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Cell LineMouse StrainTreatmentDosageAdministration RouteTreatment ScheduleOutcomeReference
PC-9NudeThis compoundNot specifiedNot specifiedDailyNo effect on tumor growth as a single agent at the tested dosage[8]
PC-9NudeThis compound + OsimertinibNot specifiedNot specifiedDailySignificantly suppressed tumor growth and delayed the emergence of osimertinib resistance[8]

Experimental Protocols

Protocol 1: Administration of this compound in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

This protocol is based on studies using enzalutamide-resistant VCaP cells.[5]

1. Cell Culture and Xenograft Implantation:

  • Culture enzalutamide-resistant VCaP cells in appropriate media.
  • Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel.
  • Subcutaneously inject 1.5 x 10^6 cells into the dorsal flank of 6-week-old male SCID mice.
  • Monitor tumor growth regularly using calipers.

2. This compound Formulation and Administration:

  • Prepare the this compound mesylate salt formulation by suspending it in 6% Captisol.
  • Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups.
  • Administer this compound subcutaneously at a dose of 12 mg/kg or 20 mg/kg, five times a week.
  • Administer the vehicle (6% Captisol) to the control group following the same schedule.

3. Monitoring and Endpoint:

  • Measure tumor volumes twice weekly using the formula: Tumor Volume = (Length x Width²) / 2.
  • Monitor the body weight of the mice to assess toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Protocol 2: Representative Protocol for Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for the isolation and analysis of CD8+ and CD137+ TILs from xenograft tumors.

1. Tumor Digestion and Single-Cell Suspension Preparation:

  • Excise tumors from treated and control mice.
  • Mince the tumors into small pieces and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions.
  • Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
  • Lyse red blood cells using a suitable lysis buffer.

2. Staining for Flow Cytometry:

  • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
  • Stain for cell viability using a viability dye (e.g., Zombie Aqua).
  • Block Fc receptors with an anti-CD16/32 antibody.
  • Stain for surface markers using fluorescently conjugated antibodies. A typical panel for identifying activated cytotoxic T cells would include:
  • CD45 (to identify immune cells)
  • CD3 (to identify T cells)
  • CD8a (to identify cytotoxic T cells)
  • CD137 (4-1BB) (as a marker of T cell activation)
  • Incubate the cells with the antibody cocktail in the dark.
  • Wash the cells twice with FACS buffer.

3. Data Acquisition and Analysis:

  • Resuspend the cells in FACS buffer.
  • Acquire the data on a flow cytometer.
  • Analyze the data using appropriate software (e.g., FlowJo).
  • Gating Strategy:
  • Gate on single cells using FSC-A vs FSC-H.
  • Gate on live cells using the viability dye.
  • Gate on immune cells by selecting the CD45+ population.
  • From the CD45+ population, gate on T cells by selecting the CD3+ population.
  • From the CD3+ population, gate on cytotoxic T cells by selecting the CD8+ population.
  • Finally, determine the percentage of activated cytotoxic T cells by gating on the CD137+ population within the CD8+ gate.

Visualizations

ACK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 (TNK2) RTK->ACK1 Activation Histone_H4 Histone H4 ACK1->Histone_H4 Phosphorylation (Y88) pY88_H4 pY88-H4 AR_Gene Androgen Receptor (AR) Gene pY88_H4->AR_Gene Increased Transcription AR_Protein AR / AR-V7 Protein AR_Gene->AR_Protein Translation Tumor_Growth Tumor Growth and Therapy Resistance AR_Protein->Tumor_Growth Promotes R_9b This compound R_9b->ACK1 Inhibition

Caption: ACK1 signaling pathway in prostate cancer and the inhibitory action of this compound.

Experimental_Workflow Xenograft Establish Xenograft Tumors (e.g., VCaP, PC-9) Randomization Tumor Growth and Randomization (e.g., ~100 mm³) Xenograft->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring (e.g., Twice weekly) Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Downstream Analysis (e.g., IHC, Western Blot, Flow Cytometry) Endpoint->Analysis

Caption: General experimental workflow for evaluating this compound efficacy in xenograft models.

References

Application Notes and Protocols: Detection of pACK1 Inhibition by (R)-9b via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, survival, and proliferation.[1] Its activation, marked by autophosphorylation at tyrosine 284 (pACK1), is implicated in the progression of various cancers, including prostate and breast cancer.[2][3] The small molecule (R)-9b is a potent and selective inhibitor of ACK1, demonstrating significant anti-tumor activity by suppressing ACK1 activation.[2][4] This document provides a detailed protocol for performing a Western blot to detect the inhibition of ACK1 phosphorylation in response to this compound treatment.

Data Presentation

The inhibitory effect of this compound on ACK1 activity can be quantified by measuring cell viability and the reduction in pACK1 levels. The following table summarizes the inhibitory concentrations (IC50) of this compound in various prostate cancer cell lines after 72 hours of treatment.

Cell LineThis compound IC50 (µM) for Cell ViabilityReference
LNCaP1.8[2]
LAPC4~5[2]
VCaP~5[2]

A separate study on prostate cancer stem-like cells (PCSCs) derived from VCaP cells showed that treatment with 5 µM of this compound for 24 hours resulted in only 11% of cells remaining viable, indicating high sensitivity to the inhibitor.[5] Western blot analysis of LAPC4 cells treated with 5 µM this compound has shown an almost complete loss of ACK1 autophosphorylation at Tyr284.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ACK1 signaling pathway and the experimental workflow for the Western blot protocol.

ACK1_Signaling_Pathway ACK1 Signaling Pathway and Inhibition by this compound cluster_input Upstream Activation cluster_core ACK1 Regulation cluster_output Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 RTK->ACK1 Activates pACK1 pACK1 (Tyr284) (Active) ACK1->pACK1 Autophosphorylation Downstream Downstream Signaling (e.g., AKT, MAPK pathways) pACK1->Downstream R9b This compound R9b->pACK1 Inhibits Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: ACK1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Western Blot Workflow for pACK1 Detection A 1. Cell Culture and Treatment - Seed cells (e.g., LAPC4) - Treat with this compound (e.g., 5 µM) and controls B 2. Cell Lysis - Wash with ice-cold PBS - Lyse with RIPA buffer + inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature protein lysates - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibody (anti-pACK1) - Incubate with HRP-conjugated secondary antibody E->F G 7. Detection - Add ECL substrate - Image chemiluminescence F->G H 8. Analysis - Quantify band intensity - Normalize to loading control (e.g., Actin) G->H

Caption: Experimental workflow for Western blot analysis of pACK1.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is based on the treatment of prostate cancer cell lines such as LAPC4.

Materials:

  • Prostate cancer cell line (e.g., LAPC4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound inhibitor (stock solution in DMSO)[4]

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed LAPC4 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of lysis.

  • Cell Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 12-24 hours before treatment by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.

  • This compound Treatment:

    • Prepare working solutions of this compound in the cell culture medium from the stock solution. A final concentration of 5 µM has been shown to be effective.[2] Include a vehicle-only control (e.g., DMSO concentration equivalent to the highest this compound concentration).

    • For a time-course experiment, treat cells for various durations (e.g., 1, 6, 12, 24 hours). A 24-hour treatment is a common endpoint.[5]

    • For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) for a fixed time.

  • Stimulation (Optional): To induce ACK1 phosphorylation, you can treat the cells with a growth factor such as Epidermal Growth Factor (EGF) for a short period (e.g., 15-30 minutes) before lysis.[2] Pre-treat with this compound for 1-2 hours before adding the growth factor.

Cell Lysis for Phosphoprotein Analysis

Materials:

  • Ice-cold PBS

  • Ice-cold RIPA Lysis Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% sodium deoxycholate

    • 0.1% SDS

  • Protease Inhibitor Cocktail (add fresh to lysis buffer)

  • Phosphatase Inhibitor Cocktail (add fresh to lysis buffer)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the 6-well plates on ice.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer (with freshly added inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

Western Blotting for pACK1

Materials:

  • Protein lysate

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary Antibody: Rabbit anti-pACK1 (Tyr284) polyclonal antibody.

  • Loading Control Primary Antibody: (e.g., anti-β-Actin or anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to the lysates (final concentration 1x).

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-pACK1 (Tyr284) antibody in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with HRP-conjugated anti-rabbit IgG (diluted in blocking buffer, typically 1:2000 to 1:10000) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane using a mild stripping buffer.

    • Wash the membrane and re-block.

    • Probe with the loading control antibody (e.g., β-Actin) following the same incubation and washing steps.

  • Data Analysis:

    • Quantify the band intensities for pACK1 and the loading control using image analysis software.

    • Normalize the pACK1 signal to the loading control signal for each sample.

    • Compare the normalized pACK1 levels in this compound-treated samples to the control samples to determine the extent of inhibition.

References

Application Notes and Protocols: Cell Viability Assay with (R)-9b in LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-9b is a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[3][4] Upregulation and activation of ACK1 have been linked to androgen-independent activation of the androgen receptor (AR), a key driver of prostate cancer growth.[5][6] this compound has demonstrated the ability to suppress the proliferation of prostate cancer cells, including the LNCaP cell line, by inhibiting ACK1 activity.[1] These application notes provide a comprehensive protocol for assessing the effect of this compound on the viability of LNCaP cells.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound against the LNCaP human prostate cancer cell line.

CompoundCell LineAssay TypeEndpointValueReference
This compoundLNCaPTrypan Blue ExclusionIC501.8 µM[1]

Signaling Pathway

The diagram below illustrates the signaling pathway of ACK1 and the mechanism of inhibition by this compound in prostate cancer cells. Activated ACK1 can phosphorylate the Androgen Receptor (AR) at tyrosine residues 267 and 363, leading to its androgen-independent activation and translocation to the nucleus.[5][6] Furthermore, ACK1 can phosphorylate histone H4 at tyrosine 88, which promotes the transcription of the AR gene itself, creating a positive feedback loop.[3][4] this compound inhibits the kinase activity of ACK1, thereby preventing these downstream events and suppressing AR signaling and prostate cancer cell proliferation.

ACK1_Signaling_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) ACK1 ACK1 RTK->ACK1 Activation AR Androgen Receptor (AR) ACK1->AR Phosphorylation (Y267, Y363) H4 Histone H4 ACK1->H4 R9b This compound R9b->ACK1 Inhibition AR_P Phosphorylated AR (pY267, pY363) AR->AR_P AR_P_nuc Phosphorylated AR AR_P->AR_P_nuc Translocation ARE Androgen Response Element (ARE) AR_P_nuc->ARE Binding H4_P Phosphorylated H4 (pY88) H4->H4_P AR_gene AR Gene H4_P->AR_gene Promotes Transcription Target_Genes Target Gene Expression ARE->Target_Genes Activation AR_gene->AR Translation

Caption: ACK1 signaling pathway and inhibition by this compound.

Experimental Protocols

LNCaP Cell Culture

This protocol describes the standard procedure for culturing LNCaP cells.

Materials:

  • LNCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the old medium and wash the cells once with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

Cell Viability Assay (WST-1 Method)

This protocol outlines the steps for performing a WST-1 cell viability assay to determine the effect of this compound on LNCaP cells.

Materials:

  • LNCaP cells

  • This compound compound

  • WST-1 reagent

  • 96-well cell culture plates

  • Complete growth medium

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, or until a significant color change is observed.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

  • Calculate cell viability as a percentage of the vehicle control.

Workflow Diagram

The following diagram illustrates the experimental workflow for the cell viability assay.

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture LNCaP cells Harvest Harvest and count cells Culture->Harvest Seed Seed cells in 96-well plate Harvest->Seed Incubate_attach Incubate 24h (Attachment) Seed->Incubate_attach Treat Treat with this compound dilutions Incubate_attach->Treat Incubate_treat Incubate for 24/48/72h Treat->Incubate_treat Add_WST1 Add WST-1 reagent Incubate_treat->Add_WST1 Incubate_WST1 Incubate 1-4h Add_WST1->Incubate_WST1 Read Read absorbance (450 nm) Incubate_WST1->Read Calculate Calculate % viability Read->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for the cell viability assay.

References

Application Notes and Protocols: (R)-9b in Combination with Enzalutamide for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and planned clinical studies involving the novel ACK1 inhibitor, (R)-9b, in combination with the androgen receptor (AR) antagonist, enzalutamide, for the treatment of castration-resistant prostate cancer (CRPC). Detailed protocols for key experiments are also included to facilitate the replication and further investigation of these findings.

Introduction

Resistance to second-generation androgen receptor antagonists like enzalutamide is a major clinical challenge in the management of castration-resistant prostate cancer (CRPC). A key mechanism of this resistance involves the post-translational modification of the androgen receptor (AR). The non-receptor tyrosine kinase, Activated CDC42 Kinase 1 (ACK1), plays a crucial role in this process. ACK1-mediated phosphorylation of AR at tyrosine 267 (Y267) is a prerequisite for its acetylation at lysine 609 (K609). This acetylated form of AR (acK609-AR) can translocate to the nucleus and initiate a transcriptional program that drives tumor growth, even in the presence of enzalutamide.[1][2]

This compound is a potent and selective small-molecule inhibitor of ACK1.[3] By targeting ACK1, this compound prevents the critical phosphorylation and subsequent acetylation of AR, thereby offering a therapeutic strategy to overcome enzalutamide resistance.[1][2] Preclinical studies have demonstrated that this compound can suppress the growth of enzalutamide-resistant prostate cancer xenografts in mice.[1][2] Furthermore, this compound, particularly in its mesylate salt form ((R)-9bMS), has shown a dual mechanism of action, not only by inhibiting the AR signaling pathway but also by activating an anti-tumor immune response.[2][3] A Phase 1 clinical trial (PHAROS) is underway to evaluate the safety and efficacy of (R)-9bMS in patients with mCRPC who have progressed on enzalutamide or abiraterone.[2][3][4]

Data Presentation

Table 1: In Vitro Activity of this compound and its Mesylate Salt ((R)-9bMS)
CompoundTargetAssayIC50Reference
This compoundACK133P HotSpot Assay56 nM[1][3]
(R)-9bMSACK1Kinase Assay13 nM, 48 nM[2][5]
(R)-9bMSC4-2B (CRPC Cell Line)Cell Proliferation400 nM[5]
(R)-9bMSVCaP (CRPC Cell Line)Cell Proliferation450 nM[5]
(R)-9bMSLAPC4 (Androgen-Sensitive)Cell Proliferation750 nM[5]
(R)-9bMSLNCaP (Androgen-Sensitive)Cell Proliferation1.8 µM[5]
Table 2: In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Models
ModelTreatmentDose & ScheduleOutcomeReference
Enzalutamide-Resistant C4-2B XenograftThis compound12 mg/kg or 20 mg/kg (subcutaneous, 5x/week)Reduced tumor volume and weight. No significant change in body weight.[2]
Enzalutamide-Resistant VCaP XenograftThis compound12 mg/kg or 20 mg/kg (subcutaneous, 5x/week)Reduced tumor volume and weight.[6]
Human Prostate Cancer Xenograft(R)-9bMS130 mg/kg/day (oral)Effective suppression of tumor growth.[7]
Table 3: Pharmacokinetic Properties of this compound
ParameterValueSpeciesMatrixReference
Half-life (t1/2)> 6 hoursHumanPlasma[1]
StabilityStable for up to 24 hoursHumanPlasma[1]
Microsomal StabilityHighly stableHuman, RatMicrosomes[7]

Signaling Pathways and Experimental Workflows

cluster_0 Enzalutamide Resistance Pathway cluster_1 Mechanism of this compound Action ACK1 ACK1 AR Androgen Receptor (AR) ACK1->AR Phosphorylates at Y267 pY267_AR pY267-AR acK609_AR acK609-AR pY267_AR->acK609_AR Prerequisite for Acetylation at K609 Nucleus Nucleus acK609_AR->Nucleus Nuclear Translocation Enzalutamide Enzalutamide acK609_AR->Enzalutamide Resistant to Blockade Transcription Gene Transcription (Driving Tumor Growth) Nucleus->Transcription Enzalutamide->AR Blocks R9b This compound ACK1_inhibited ACK1 R9b->ACK1_inhibited Inhibits

Signaling pathway of enzalutamide resistance and this compound action.

cluster_0 In Vivo Xenograft Study Workflow Cell_Injection Subcutaneous injection of enzalutamide-resistant prostate cancer cells (e.g., C4-2B, VCaP) into castrated male SCID mice Tumor_Palpable Tumors become palpable Cell_Injection->Tumor_Palpable Treatment_Groups Randomize mice into treatment groups: - Vehicle (e.g., Captisol) - this compound (e.g., 12 mg/kg) - this compound (e.g., 20 mg/kg) Tumor_Palpable->Treatment_Groups Dosing Administer treatment (e.g., subcutaneously, 5 times a week) Treatment_Groups->Dosing Monitoring Monitor tumor volume and mouse body weight (e.g., twice a week) Dosing->Monitoring Endpoint Endpoint: Tumors reach a predefined volume (e.g., ~1000 mm³) Monitoring->Endpoint Harvest Harvest and weigh tumors Endpoint->Harvest Analysis Molecular analysis of tumors (e.g., pY267-AR, acK609-AR levels) Harvest->Analysis

Workflow for in vivo xenograft studies of this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-9bMS on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., C4-2B, VCaP, LAPC4, LNCaP)

  • Appropriate cell culture medium and supplements

  • (R)-9bMS stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of (R)-9bMS in the cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

  • Remove the existing medium from the wells and add the medium containing different concentrations of (R)-9bMS or vehicle control (medium with the same concentration of DMSO).

  • Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, detach the cells using trypsin.

  • Resuspend the cells in the medium and stain with trypan blue.

  • Count the number of viable cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Xenograft Model of Enzalutamide-Resistant Prostate Cancer

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of enzalutamide-resistant CRPC.

Materials:

  • Enzalutamide-resistant prostate cancer cells (e.g., C4-2B or VCaP)

  • Castrated male Severe Combined Immunodeficient (SCID) mice

  • This compound

  • Vehicle control (e.g., Captisol)

  • Calipers for tumor measurement

  • Analytical balance for weighing mice

Procedure:

  • Subcutaneously inject enzalutamide-resistant prostate cancer cells into the flanks of castrated male SCID mice.

  • Monitor the mice for tumor formation.

  • Once tumors are palpable, measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Randomize the mice into treatment groups (n=6-7 per group):

    • Vehicle control

    • This compound (12 mg/kg)

    • This compound (20 mg/kg)

  • Administer the treatments subcutaneously five times a week.

  • Measure tumor volumes and mouse body weights twice a week.

  • Continue the treatment until the tumors in the control group reach a predetermined endpoint (e.g., ~1000 mm³).

  • At the end of the study, humanely euthanize the mice.

  • Excise the tumors, photograph them, and record their final weights.

  • (Optional) A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent molecular analyses (e.g., Western blotting for pY267-AR and acK609-AR).

Protocol 3: Synthesis of this compound

The synthesis of this compound has been achieved through a fragment-based drug discovery approach. This involves designing and synthesizing focused libraries of compounds by combining fragments from known ACK1 inhibitors. The resulting hybrid structures are then screened for their kinase inhibitory activity. Systematic structure-activity relationship (SAR) studies are then conducted to optimize the lead compounds, leading to the identification of potent and selective inhibitors like this compound. For a detailed, step-by-step synthetic protocol, please refer to the publication by Lawrence et al. in the Journal of Medicinal Chemistry, 2015.[8]

Clinical Development

A Phase 1, first-in-human clinical trial, designated PHAROS (NCT06705686), is currently planned to evaluate the safety, tolerability, and recommended Phase 2 dose of (R)-9bMS in patients with metastatic castration-resistant prostate cancer (mCRPC) who have shown disease progression on enzalutamide or abiraterone.[2][3][4]

Key aspects of the PHAROS trial:

  • Design: Phase Ib, single-center, open-label, dose-escalation study.

  • Primary Objective: To assess the safety and tolerability of (R)-9bMS.

  • Secondary Objectives: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), pharmacokinetics (PK), and preliminary anti-tumor activity.

  • Starting Dose: 60 mg/day (30 mg administered orally twice a day).[2][4]

  • Dose Escalation: A Bayesian optimal interval (BOIN) design will be used for dose escalation, with planned dose levels up to 300 mg/day.[2][4]

Conclusion

The combination of the ACK1 inhibitor this compound with enzalutamide represents a promising therapeutic strategy to overcome resistance in CRPC. The preclinical data strongly support the mechanism of action and in vivo efficacy of this compound. The ongoing Phase 1 clinical trial will provide crucial information on the safety and therapeutic potential of this novel combination in patients. The protocols and data presented in these application notes are intended to guide further research and development in this area.

References

Application Notes and Protocols: Flow Cytometry Analysis of T cells after (R)-9b Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-9b is a novel small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[1][2] Recent studies have revealed a significant immunomodulatory role for this compound, demonstrating its ability to enhance T cell-mediated anti-tumor immunity.[3][4][5] This document provides detailed application notes and protocols for the flow cytometric analysis of T cell activation and differentiation following this compound treatment, tailored for researchers in immunology and drug development.

This compound treatment has been shown to increase the population of cytotoxic and effector T cells, facilitating their infiltration into the tumor microenvironment.[1][5] Mechanistically, this compound inhibits ACK1, which normally phosphorylates and activates C-terminal Src kinase (CSK), a negative regulator of T cell activation.[3][4] By inhibiting ACK1, this compound prevents CSK activation, thereby unleashing the activity of key T-cell receptor (TCR) signaling kinases and boosting T cell effector functions.[3][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on T cell populations as determined by flow cytometry in preclinical mouse models.

Table 1: Effect of this compound on CD8+ T Cell Activation Markers in Splenocytes of Tumor-Bearing Mice

Treatment GroupMarkerMean Percentage of CD8+ T cells (%)Standard Error of the Mean (SEM)
VehicleCD137+~2.5~0.5
This compoundCD137+~7.5~1.0

Data derived from flow cytometric analysis of splenocytes from TRAMP-C2 tumor-implanted C57BL/6 male mice treated with either vehicle or this compound.[3]

Table 2: Effect of this compound on Effector Memory CD8+ T Cell Population in Splenocytes of Tumor-Bearing Mice

Treatment GroupMarkerMean Percentage of CD8+ T cells (%)Standard Error of the Mean (SEM)
VehicleCD44hiCD62Llow~12~2
This compoundCD44hiCD62Llow~23~3

Data derived from flow cytometric analysis of splenocytes from TRAMP-C2 tumor-implanted C57BL/6 male mice treated with either vehicle or this compound.[3]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound treatment in T cells. This compound inhibits ACK1, leading to reduced activation of CSK. As CSK is a negative regulator of LCK, a critical kinase in the T-cell receptor (TCR) signaling cascade, its inhibition by this compound results in enhanced T cell activation.

Caption: this compound signaling pathway in T cells.

Experimental Protocols

Isolation of Splenocytes from Treated Mice

This protocol describes the isolation of single-cell suspensions from the spleens of mice treated with this compound or a vehicle control.

Materials:

  • Spleens from treated mice

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Aseptically harvest spleens from euthanized mice and place them in a petri dish containing 10 mL of cold RPMI 1640 medium.

  • Mechanically dissociate the spleens by gently pushing them through a 70 µm cell strainer with the plunger of a 3 mL syringe into a 50 mL conical tube.

  • Wash the strainer with an additional 10 mL of RPMI 1640 to collect any remaining cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 2 minutes at room temperature.

  • Add 10 mL of RPMI 1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of PBS with 2% FBS (FACS Buffer).

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to 1 x 107 cells/mL in FACS Buffer for staining.

Flow Cytometry Staining for T Cell Surface Markers

This protocol details the staining of isolated splenocytes for the identification of CD8+, CD137+, and effector T cell populations.

Materials:

  • Isolated splenocytes (1 x 107 cells/mL)

  • FACS Buffer (PBS + 2% FBS)

  • Fc Block (e.g., anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies:

    • Anti-mouse CD3

    • Anti-mouse CD8a

    • Anti-mouse CD4

    • Anti-mouse CD137 (4-1BB)

    • Anti-mouse CD44

    • Anti-mouse CD62L

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • 5 mL polystyrene tubes

Procedure:

  • Aliquot 100 µL of the cell suspension (1 x 106 cells) into 5 mL polystyrene tubes.

  • Add 1 µL of Fc Block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Prepare a cocktail of the fluorochrome-conjugated antibodies at pre-titrated optimal concentrations in FACS Buffer.

  • Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells by adding 2 mL of FACS Buffer and centrifuging at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of FACS Buffer.

  • Add a viability dye according to the manufacturer's instructions just before analysis.

  • Acquire the samples on a flow cytometer.

Intracellular Cytokine Staining

This protocol is for the detection of intracellular cytokines such as IFN-γ and TNF-α in T cells after in vitro restimulation.

Materials:

  • Isolated splenocytes

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Surface staining antibodies (as in Protocol 2)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-mouse IFN-γ, anti-mouse TNF-α)

Procedure:

  • Resuspend splenocytes at 1 x 106 cells/mL in complete RPMI medium.

  • Stimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.

  • Wash the cells with FACS Buffer and proceed with surface staining as described in Protocol 2 (Steps 1-5).

  • After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization Buffer. Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells twice with 1 mL of Permeabilization/Wash Buffer, centrifuging at 500 x g for 5 minutes.

  • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the anti-cytokine antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization/Wash Buffer.

  • Resuspend the final cell pellet in 500 µL of FACS Buffer for flow cytometry analysis.

Experimental Workflow

The following diagram outlines the general workflow for the flow cytometry analysis of T cells after this compound treatment.

G start In Vivo this compound Treatment of Tumor-Bearing Mice harvest Harvest Spleens and/or Tumors start->harvest isolate Isolate Single-Cell Suspension (Protocol 1) harvest->isolate stimulate Optional: In Vitro Restimulation (for Cytokine Analysis) isolate->stimulate surface_stain Surface Marker Staining (Protocol 2) isolate->surface_stain stimulate->surface_stain fix_perm Fixation and Permeabilization (Protocol 3) surface_stain->fix_perm acquire Flow Cytometry Acquisition surface_stain->acquire intra_stain Intracellular Cytokine Staining (Protocol 3) fix_perm->intra_stain intra_stain->acquire analyze Data Analysis (Gating and Quantification) acquire->analyze end Results analyze->end

Caption: Experimental workflow for T cell analysis.

References

Application Notes and Protocols for (R)-9b in Patient-Derived Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro from primary patient tissues that faithfully recapitulate the genetic and phenotypic heterogeneity of the original tumor. This makes them a powerful preclinical model for personalized medicine and drug discovery. (R)-9b is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases and plays a crucial role in cell survival, proliferation, and resistance to therapy in several cancers, including prostate and breast cancer.[1][2] The mesylate salt of this compound, known as (R)-9bMS, has shown promising pre-clinical activity, including in models of castration-resistant prostate cancer (CRPC).[3][4] Notably, (R)-9bMS has been shown to reinvigorate the immune response of peripheral blood mononuclear cells (PBMCs) from CRPC patients against CRPC organoids, suggesting a dual mechanism of action involving both direct tumor cell inhibition and immune modulation.[3][4]

These application notes provide a comprehensive guide for utilizing this compound in patient-derived organoid cultures, from the establishment of PDOs to the assessment of drug efficacy.

Data Presentation

The following tables summarize representative quantitative data for the activity of this compound in relevant cancer models. While extensive data in a wide range of PDOs is still emerging, the provided information serves as a valuable reference for experimental design.

Table 1: In Vitro Inhibitory Activity of (R)-9bMS

Cancer TypeModel SystemParameterValueReference
Castration-Resistant Prostate Cancer (CRPC)Enzalutamide-resistant CRPC cellsIC5013 nM[3][4]

Table 2: Representative Dose-Response Data for an ACK1 Inhibitor in a PDO Model (Hypothetical)

Concentration (nM)Percent Inhibition (%)
0.15.2
115.8
1048.9
10085.3
100098.1

Note: This table is a hypothetical representation to illustrate a typical dose-response relationship. Actual results will vary depending on the specific PDO line and experimental conditions.

Signaling Pathway

The diagram below illustrates the central role of ACK1 in integrating signals from various receptor tyrosine kinases (RTKs) and its downstream effects on cell survival and proliferation. This compound acts by directly inhibiting the kinase activity of ACK1, thereby blocking these oncogenic signals.

ACK1_Signaling_Pathway ACK1 Signaling Pathway and Inhibition by this compound cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects RTKs RTKs (EGFR, HER2, etc.) ACK1 ACK1 (TNK2) RTKs->ACK1 activates Growth_Factors Growth Factors Growth_Factors->RTKs binds AKT AKT ACK1->AKT activates AR Androgen Receptor (AR) ACK1->AR activates Apoptosis Apoptosis ACK1->Apoptosis R9b This compound R9b->ACK1 inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival AR->Cell_Survival

Caption: ACK1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in patient-derived organoid cultures.

Protocol 1: Establishment and Maintenance of Patient-Derived Organoids (PDOs)

This protocol is a general guideline and may require optimization based on the tissue of origin.

Materials:

  • Fresh tumor tissue from surgical resection or biopsy

  • Tissue Collection Medium (e.g., DMEM/F12 with antibiotics)

  • Digestion Buffer (e.g., Collagenase/Dispase solution)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Organoid Culture Medium (specific to tissue type, often containing growth factors like EGF, Noggin, R-spondin, and inhibitors like a ROCK inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (24-well or 48-well)

  • Sterile surgical instruments

Procedure:

  • Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with ice-cold Tissue Collection Medium and transport it to the laboratory immediately.

  • Tissue Processing:

    • Wash the tissue multiple times with ice-cold PBS to remove any contaminants.

    • Mechanically mince the tissue into small fragments (~1-2 mm³) using sterile scalpels or scissors in a petri dish on ice.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a tube containing Digestion Buffer.

    • Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into small cell clusters or single cells. Monitor the digestion process visually.

    • Neutralize the digestion by adding an excess of cold culture medium.

  • Cell Pellet Collection:

    • Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue fragments.

    • Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully aspirate the supernatant.

  • Organoid Seeding:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Basement Membrane Matrix.

    • Dispense 25-50 µL droplets of the cell-matrix suspension into the center of the wells of a pre-warmed cell culture plate.

    • Invert the plate and incubate at 37°C for 15-30 minutes to allow the matrix to polymerize.

  • Organoid Culture:

    • Carefully add pre-warmed Organoid Culture Medium to each well.

    • Culture the organoids at 37°C in a humidified incubator with 5% CO₂.

    • Replace the culture medium every 2-3 days.

  • Organoid Passaging:

    • When organoids become large and dense, they need to be passaged.

    • Mechanically disrupt the matrix and organoids using a pipette tip.

    • Collect the organoid fragments and incubate them in a dissociation solution (e.g., TrypLE™) for a few minutes at 37°C to break them into smaller fragments.

    • Wash and re-plate the fragments in fresh Basement Membrane Matrix as described in step 5.

Protocol 2: Drug Treatment and Viability Assessment of PDOs with this compound

Materials:

  • Established PDO cultures

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Organoid Culture Medium

  • 96-well clear-bottom, black-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Organoid Plating for Drug Screening:

    • Harvest and dissociate mature PDOs into small fragments as described in the passaging protocol.

    • Count the organoid fragments and adjust the concentration.

    • Seed the organoid fragments in a 96-well plate with Basement Membrane Matrix (5-10 µL per well).

    • After polymerization, add 100 µL of Organoid Culture Medium to each well and culture for 24-48 hours to allow organoids to reform.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in Organoid Culture Medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial screen (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Drug Treatment:

    • Carefully remove the existing medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Assay:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for using this compound in PDO cultures and the logical framework for a typical study.

Experimental_Workflow Experimental Workflow for this compound in PDOs Patient_Tissue Patient Tumor Tissue PDO_Establishment PDO Establishment (Protocol 1) Patient_Tissue->PDO_Establishment PDO_Expansion PDO Expansion & Biobanking PDO_Establishment->PDO_Expansion Drug_Screening_Plate Plate PDOs for Drug Screening PDO_Expansion->Drug_Screening_Plate R9b_Treatment This compound Treatment (Protocol 2) Drug_Screening_Plate->R9b_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) R9b_Treatment->Viability_Assay Downstream_Assays Downstream Assays (Apoptosis, Western Blot, etc.) R9b_Treatment->Downstream_Assays Data_Analysis Data Analysis (Dose-Response Curve, IC50) Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for testing this compound in PDOs.

Study_Logic Logical Framework for a PDO-based this compound Study Hypothesis Hypothesis: This compound inhibits the growth of patient-derived cancer organoids. Objective1 Objective 1: Establish and characterize PDOs from patient tumors. Hypothesis->Objective1 Objective2 Objective 2: Determine the efficacy of this compound in PDOs. Hypothesis->Objective2 Objective3 Objective 3: Investigate the mechanism of action of this compound in PDOs. Hypothesis->Objective3 Methods1 Methods: - Tissue collection - Organoid culture - IHC/Genomic analysis Objective1->Methods1 Methods2 Methods: - Dose-response studies - Viability/Apoptosis assays Objective2->Methods2 Methods3 Methods: - Western blotting for  p-ACK1, p-AKT - Immunofluorescence Objective3->Methods3 Expected_Outcome1 Expected Outcome: Faithful recapitulation of parental tumor characteristics. Methods1->Expected_Outcome1 Expected_Outcome2 Expected Outcome: This compound reduces PDO viability in a dose-dependent manner. Methods2->Expected_Outcome2 Expected_Outcome3 Expected Outcome: Inhibition of ACK1 signaling pathway. Methods3->Expected_Outcome3 Conclusion Conclusion: This compound is a potential therapeutic agent for the selected cancer type. Expected_Outcome1->Conclusion Expected_Outcome2->Conclusion Expected_Outcome3->Conclusion

Caption: Logical flow of a study investigating this compound in PDOs.

References

Troubleshooting & Optimization

(R)-9b solubility issues in PBS and DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the ACK1 inhibitor, (R)-9b. The following information addresses common solubility issues encountered in PBS and DMSO and provides guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Activated Cdc42 kinase 1 (ACK1), also known as TNK2, with an IC50 of 56 nM.[1][2] ACK1 is a non-receptor tyrosine kinase that is implicated in various cancers, including prostate, breast, and lung cancer, by integrating signals from multiple receptor tyrosine kinases.[3] this compound also shows inhibitory effects on JAK family kinases, specifically JAK2 and Tyk2.[2] Its anti-cancer properties are being investigated, and it has been shown to suppress tumor growth by activating T cells.[3][4] A mesylate salt derivative, (R)-9bMS, has been developed with improved aqueous solubility for in vivo studies.[5]

Q2: I am having trouble dissolving this compound in PBS. What is its expected solubility?

This compound is a hydrophobic compound and has limited solubility in aqueous buffers like PBS alone. Published data indicates a solubility of 1 mg/mL for this compound in PBS containing 10% DMSO.[1] For the more soluble mesylate salt, (R)-9bMS, the solubility is greater than 5 mg/mL in PBS with 10% DMSO.[1][5] If you are observing precipitation, it is likely that the concentration of this compound is too high for the amount of co-solvent (DMSO) in your PBS solution.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][6] Commercial suppliers often provide this compound as a pre-dissolved solution in DMSO, for example, at a concentration of 10 mM.[2] It is crucial to use anhydrous DMSO to prevent the degradation of the compound and to ensure maximum solubility.

Q4: Are there any concerns with using DMSO in my cell-based assays?

Yes, while DMSO is an excellent solvent for many poorly soluble compounds, it can exhibit toxicity and other off-target effects in cell-based assays, especially at higher concentrations.[7] It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize these effects.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer (e.g., PBS).

This is a common issue when working with hydrophobic compounds. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.

  • Increase Co-solvent Percentage: If your experimental system allows, increasing the final percentage of DMSO in the PBS solution can help maintain solubility. However, be mindful of the potential for solvent toxicity in cellular assays.[6]

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, before the final dilution into the aqueous buffer.

  • Vortexing/Sonication: Immediately after diluting the DMSO stock into the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform dispersion.[6] Brief sonication in a water bath can also be beneficial.[6]

  • Use of Surfactants or Solubilizers: For in vitro assays where the formulation is critical, consider the use of non-ionic detergents like Tween-80 or Pluronic F-68.[6] These should be used above their critical micelle concentration.

Issue 2: Inconsistent results in biological assays.

Poor solubility and precipitation of this compound can lead to variability in experimental results.

Troubleshooting Steps:

  • Visual Inspection: Before adding your this compound solution to your assay, visually inspect it for any signs of precipitation. A clear solution is essential for accurate results.

  • Prepare Fresh Dilutions: this compound in aqueous solutions may not be stable for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment.

  • Optimize Stock Solution Handling: Store DMSO stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When thawing, allow the vial to come to room temperature before opening to prevent condensation from introducing water into the DMSO stock.

Quantitative Solubility Data

CompoundSolventSolubility
This compoundPBS with 10% DMSO1 mg/mL
This compound (mesylate salt)PBS with 10% DMSO>5 mg/mL

Experimental Protocols

Protocol for Preparing a Working Solution of this compound in an Aqueous Buffer

This protocol outlines the steps for preparing a working solution of this compound from a high-concentration DMSO stock for use in in-vitro assays.

Materials:

  • This compound solid or as a concentrated stock solution in DMSO.

  • Anhydrous DMSO.

  • Sterile aqueous buffer (e.g., PBS, cell culture medium).

  • Sterile, low-binding microcentrifuge tubes.

  • Vortex mixer.

Procedure:

  • Preparation of High-Concentration Stock Solution (if starting from solid): a. Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.[6] d. Visually inspect the solution to ensure there are no visible particulates.

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage.[2]

  • Preparation of Working Dilutions: a. Thaw a single aliquot of the stock solution at room temperature. b. To prepare the final working solution, add a small volume of the DMSO stock to the pre-warmed aqueous assay buffer. The final concentration of DMSO should ideally be kept at ≤ 0.5%.[6] c. Immediately after adding the this compound stock to the buffer, vortex the solution thoroughly to ensure rapid and uniform dispersion.[6]

Visualizations

G cluster_0 Preparation of Concentrated Stock cluster_1 Preparation of Working Solution cluster_2 Storage Solid Solid this compound Stock High Concentration Stock Solution Solid->Stock Dissolve DMSO 100% DMSO DMSO->Stock Working Final Working Solution Stock->Working Dilute & Vortex Immediately Storage Store at -20°C or -80°C in Aliquots Stock->Storage Buffer Aqueous Buffer (e.g., PBS) Buffer->Working

Caption: Workflow for Solubilizing this compound.

G RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 (TNK2) RTK->ACK1 Activates Downstream Downstream Signaling (Cell Growth, Proliferation) ACK1->Downstream R9b This compound R9b->ACK1 Inhibits JAK JAK2 / Tyk2 R9b->JAK Inhibits STAT STAT Signaling JAK->STAT

Caption: Simplified Signaling Pathway of this compound.

References

Technical Support Center: Optimizing (R)-9b Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (R)-9b for accurate IC50 determination in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] It has demonstrated anti-cancer activity by suppressing the expression of androgen receptor (AR) and its splice variant AR-V7, which are crucial for the growth of certain cancers like castration-resistant prostate cancer (CRPC).[3][4] Additionally, this compound has been shown to activate the host's immune system to mount an anti-tumor response.[4][5]

Q2: What is the reported IC50 value for this compound?

The in vitro IC50 of this compound for ACK1 kinase inhibition is approximately 56 nM.[1][6] However, the effective concentration for inhibiting cell growth (cellular IC50) can vary depending on the cell line. For example, in various prostate cancer cell lines, the IC50 has been reported to range from 400 nM to 1.8 µM.[3]

Q3: Which cell lines are suitable for determining the IC50 of this compound?

AR-positive prostate cancer cell lines such as VCaP, LNCaP, C4-2B, and LAPC4 have been shown to be sensitive to this compound.[3] The choice of cell line should be guided by the specific research question and the expression levels of ACK1 and AR.

Q4: How should I prepare the this compound stock solution?

It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution can then be stored at -20°C or -80°C for long-term stability.[1] For cell-based assays, further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration for IC50 determination.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[7]
No dose-response curve observed - Concentration range is too high or too low- this compound is inactive or degraded- Incorrect assay endpoint or incubation time- Perform a broad-range pilot experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range.- Verify the integrity and purity of the this compound compound.- Optimize the incubation time based on the cell doubling time and the mechanism of action of this compound.
Steep or shallow dose-response curve - Inappropriate dilution series- Compound solubility issues at high concentrations- Use a narrower, logarithmic dilution series (e.g., half-log or quarter-log) around the estimated IC50.- Visually inspect the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or formulation.
High background signal or low signal-to-noise ratio - Cell contamination (e.g., mycoplasma)- Assay reagents are not optimal- Inappropriate plate type- Regularly test cell cultures for mycoplasma contamination.[8]- Optimize reagent concentrations and incubation times.- For fluorescence assays, use black-walled plates to reduce background. For luminescence, use white-walled plates to maximize signal.[9]
IC50 value significantly different from published data - Different cell line or passage number- Variations in experimental conditions (e.g., cell density, serum concentration, incubation time)- Different data analysis method- Ensure the cell line is correct and use cells with a low passage number.[8]- Standardize all experimental parameters and report them in detail.- Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50.[10]

Experimental Protocol: IC50 Determination of this compound using a Cell Viability Assay

This protocol provides a general framework for determining the IC50 of this compound. It should be optimized for the specific cell line and assay used.

Materials:

  • This compound compound

  • DMSO (cell culture grade)

  • Selected cancer cell line (e.g., VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile 96-well cell culture plates (clear bottom, black or white walls as appropriate)

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance, fluorescence, or luminescence

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cells in complete culture medium to the desired seeding density (to be optimized for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations. A common starting range is a 10-point, 3-fold serial dilution starting from 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours). This should be optimized based on the cell doubling time.

  • Cell Viability Assay:

    • Follow the manufacturer's protocol for the chosen cell viability reagent. For an MTT assay:

      • Add 20 µL of 5 mg/mL MTT solution to each well.

      • Incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to fit the data and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_drug Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_drug->treat_cells seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) ACK1 ACK1 (TNK2) RTK->ACK1 Activates AR Androgen Receptor (AR) ACK1->AR Phosphorylates & Stabilizes AR_nucleus AR AR->AR_nucleus Translocates R9b This compound R9b->ACK1 Inhibits ARE Androgen Response Elements (ARE) AR_nucleus->ARE Binds Gene_Expression Gene Expression (e.g., PSA) ARE->Gene_Expression Promotes Transcription

Caption: Simplified signaling pathway of ACK1 and its inhibition by this compound.

References

Technical Support Center: Preventing (R)-9b Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of (R)-9b in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in cell culture media a concern?

This compound is a potent and selective inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[1][2][3][4] It is a small molecule being investigated for its potential in cancer therapy, particularly in hormone-regulated cancers like prostate and breast cancer.[3][4][5] For in vitro cell-based assays, it is crucial that this compound remains fully dissolved in the cell culture medium to ensure accurate and reproducible experimental results. Precipitation of the compound can lead to an unknown and lower effective concentration, cellular stress, and misleading data.[6][7]

Q2: What are the common signs of this compound precipitation in my cell culture?

Precipitation of this compound can manifest in several ways:

  • Visible Particles: You might observe fine particles, crystals, or a film on the surface of the culture vessel.[6]

  • Cloudiness or Turbidity: The cell culture medium may appear hazy or cloudy upon addition of the compound.[6][8]

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from the cells.[8]

It is important to distinguish compound precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms.[6]

Q3: What are the primary causes of compound precipitation in cell culture?

Several factors can contribute to a compound precipitating in cell culture media:

  • Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[6]

  • High Compound Concentration: Exceeding the maximum solubility of this compound in the specific cell culture medium will lead to precipitation.[6]

  • Solvent-Related Issues: A common method for preparing stock solutions of hydrophobic compounds is using dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into the aqueous culture medium, the sharp decrease in solvent polarity can cause the compound to precipitate out of solution.[6]

  • Media Composition: Different cell culture media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and proteins that can interact with this compound and affect its solubility.[6][9][10] For instance, high concentrations of calcium and phosphate ions can sometimes form insoluble complexes with compounds.[6]

  • pH and Temperature: The pH of the cell culture medium can influence the ionization state of a compound, thereby affecting its solubility.[6][11] Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can also impact solubility.[6][12]

Troubleshooting Guide

Scenario 1: Precipitate Forms Immediately Upon Adding this compound to the Medium

If you observe precipitation as soon as you add the this compound stock solution to your cell culture medium, consider the following troubleshooting steps:

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed Immediately check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Optimize Dilution Method check_stock->check_dilution Yes serial_dilution Perform serial dilutions in media. check_dilution->serial_dilution prewarm_media Pre-warm media to 37°C. check_dilution->prewarm_media vortex Add stock dropwise while vortexing. check_dilution->vortex check_dmso Is final DMSO concentration >0.5%? vortex->check_dmso lower_dmso Lower final DMSO concentration. Prepare a more concentrated stock. check_dmso->lower_dmso Yes solubility_assay Determine Kinetic Solubility check_dmso->solubility_assay No

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Detailed Steps:

  • Check Your Stock Solution: Ensure that your this compound stock solution in DMSO is completely dissolved and free of any visible precipitates. If necessary, gently warm the solution and vortex to ensure homogeneity.[13]

  • Optimize the Dilution Method:

    • Pre-warm the media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[6]

    • Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in DMSO concentration can help maintain solubility.[14]

    • Increase Mixing Efficiency: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[6]

  • Manage Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may also contribute to precipitation.[14] If your protocol requires a high final concentration of this compound, you may need to prepare a more concentrated stock solution in DMSO.

Scenario 2: Precipitate Forms Over Time in the Incubator

If the medium is clear initially but a precipitate forms after some time in the incubator, the issue might be related to compound stability or interactions with the changing culture environment.

Troubleshooting Workflow for Delayed Precipitation

start Precipitation Observed Over Time check_pH Is the media pH stable? start->check_pH use_hepes Use HEPES-buffered media. Ensure proper CO2 levels. check_pH->use_hepes No check_media_components Test in simpler buffer (e.g., PBS). check_pH->check_media_components Yes media_interaction Media components may be interacting with the compound. check_media_components->media_interaction check_stability Assess compound stability at 37°C. media_interaction->check_stability

Caption: Troubleshooting workflow for delayed precipitation of this compound.

Detailed Steps:

  • Monitor Media pH: As cells metabolize, they can alter the pH of the medium, which can in turn affect the solubility of this compound.[6] Consider using a medium buffered with HEPES to maintain a more stable pH. Also, ensure your incubator's CO2 levels are correctly calibrated.

  • Evaluate Media Components: To determine if specific components in your complex cell culture medium are causing the precipitation, test the solubility of this compound in a simpler buffered solution like PBS.[6] If the compound remains soluble in PBS but not in the medium, this suggests an interaction with media components.

  • Consider Compound Stability: While this compound has been shown to be stable in human plasma, its stability in cell culture media at 37°C over extended periods should be considered.[1] Degradation of the compound could lead to the formation of less soluble byproducts.

Quantitative Data Summary

While specific solubility data for this compound in various cell culture media is not extensively published, the following table summarizes known solubility information and provides general guidelines for maximum tolerated DMSO concentrations for common cell lines.

Solvent/MediumSolubility of this compoundReference
PBS with 10% DMSO1 mg/mL[1]
PBS with 10% DMSO (Mesylate Salt)>5 mg/mL[1]
Cell LineMaximum Tolerated DMSO Concentration (General Guideline)
HEK293≤ 0.5%
HeLa≤ 0.5%
A549≤ 0.2%
MCF-7≤ 0.1%
PC-3≤ 0.1%

Note: The maximum tolerated DMSO concentration can vary depending on the specific cell line and experimental duration. It is always recommended to perform a vehicle control with the same final DMSO concentration to assess its effect on your cells.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes a method for preparing a working solution of this compound for cell treatment while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Prepare an Intermediate Dilution (Recommended):

    • Pre-warm your cell culture medium to 37°C.

    • To minimize a drastic change in solvent polarity, prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:10 in the medium to create a 1 mM intermediate solution. Add the DMSO stock dropwise while gently vortexing the medium.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the intermediate or stock solution to your pre-warmed cell culture medium to achieve the desired final concentration of this compound.

    • Ensure the final DMSO concentration remains within the acceptable limits for your specific cell line (e.g., ≤ 0.1%).[14]

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This protocol allows for the assessment of the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium of interest

  • Clear-bottom 96-well plate

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Prepare a Dilution Series of this compound in DMSO:

    • In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).[6]

  • Add Cell Culture Medium to the Assay Plate:

    • To the clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.[6]

  • Add the this compound Dilutions to the Assay Plate:

    • Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.[6]

  • Include Controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.[6]

    • Blank: Medium only.

  • Incubate the Plate:

    • Cover the plate and incubate at 37°C for a specified time (e.g., 1-2 hours), mimicking your experimental conditions.[6]

  • Measure for Precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[6]

    • Instrumental Measurement: Measure the absorbance or light scattering of each well using a plate reader. An increase in absorbance or scattering indicates precipitation.[6]

  • Determine the Kinetic Solubility:

    • The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.

Signaling Pathway Context

This compound is an inhibitor of ACK1, a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) and plays a role in cell survival and proliferation. The diagram below illustrates a simplified signaling pathway where ACK1 is involved, providing context for the application of this compound.

RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) ACK1 ACK1 (TNK2) RTK->ACK1 Activates Downstream Downstream Signaling (e.g., AKT activation) ACK1->Downstream Phosphorylates & Activates R_9b This compound R_9b->ACK1 Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified signaling pathway involving ACK1 and its inhibition by this compound.

References

Troubleshooting inconsistent results with (R)-9b

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-9b, a potent inhibitor of Activated CDC42 kinase 1 (ACK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of ACK1 (also known as TNK2), a non-receptor tyrosine kinase.[1][2] Its primary mechanism of action is the inhibition of ACK1's kinase activity, which can lead to the suppression of androgen receptor (AR) signaling and the activation of an anti-tumor immune response.[3]

Q2: What is the difference between this compound and (R)-9bMS?

(R)-9bMS is the mesylate salt form of this compound.[4] The mesylate salt form generally exhibits improved solubility in aqueous solutions, which can be advantageous for in vivo studies.[2] For most experimental purposes, (R)-9bMS is the recommended form due to its enhanced solubility and use in clinical trial preparations.[4][5]

Q3: What are the known off-target effects of this compound?

While this compound is a potent ACK1 inhibitor, it has been shown to have inhibitory effects on other kinases, most notably the Janus kinase (JAK) family members, JAK2 and Tyk2.[1] Researchers should be aware of these off-target activities and consider appropriate control experiments to distinguish between ACK1-mediated and off-target effects.

Q4: How should I store and handle this compound?

Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Inconsistent IC50 Values

Problem: I am observing significant variability in the IC50 values of this compound in my cell-based assays.

Possible Causes and Solutions:

  • Compound Solubility: Poor solubility of this compound in your assay medium can lead to inconsistent effective concentrations.

    • Recommendation: Ensure complete dissolution of your stock solution in DMSO. When diluting into aqueous media, avoid precipitation. Consider using the more soluble mesylate salt, (R)-9bMS.[2] The final DMSO concentration in your cell culture should be kept low (typically <0.1%) and consistent across all wells.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in ACK1 expression and activation status, as well as the activity of drug efflux pumps.

    • Recommendation: Characterize the ACK1 expression and phosphorylation status in your cell line of choice. If you suspect drug efflux, you can co-incubate with known efflux pump inhibitors as a control experiment.

  • Assay Conditions: Factors such as cell density, incubation time, and the specific viability assay used can all influence the apparent IC50 value.

    • Recommendation: Optimize these parameters for your specific cell line and experimental setup. Ensure consistency in all assay steps.

  • Batch-to-Batch Variability: Although less common with highly pure synthetic compounds, batch-to-batch variation can occur.

    • Recommendation: If you suspect this, it is advisable to obtain a new lot of the compound and compare its performance to the previous one. Always refer to the certificate of analysis for the specific batch you are using.

Distinguishing On-Target vs. Off-Target Effects

Problem: I am unsure if the observed phenotype in my experiment is due to ACK1 inhibition or the off-target effects on JAK kinases.

Possible Causes and Solutions:

  • Phenotype Overlap: The signaling pathways downstream of ACK1 and JAK kinases can sometimes overlap, leading to similar cellular responses.

    • Recommendation:

      • Use a structurally unrelated ACK1 inhibitor: If a different ACK1 inhibitor with a distinct off-target profile produces the same phenotype, it is more likely an on-target effect.

      • Rescue experiment: In an ACK1 knockdown or knockout background, the effect of this compound should be diminished or absent.

      • Investigate JAK/STAT signaling: Directly measure the phosphorylation of key STAT proteins (e.g., STAT3, STAT5) to determine if the JAK/STAT pathway is being inhibited at the concentrations of this compound you are using.

Data Presentation

ParameterValueReference(s)
This compound IC50 (ACK1, in vitro) 56 nM[2]
This compound IC50 (LNCaP cells) < 2 µM[2]
This compound IC50 (VCaP cells) < 2 µM[2]
This compound Off-Target IC50 (JAK2) Potent Inhibition[1]
This compound Off-Target IC50 (Tyk2) Potent Inhibition[1]
This compound Solubility in PBS + 10% DMSO ~1 mg/mL[2]
(R)-9bMS Solubility in PBS + 10% DMSO >5 mg/mL[2]
This compound Plasma Stability (human) t1/2 > 6 hours[2]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound or (R)-9bMS in DMSO. Perform serial dilutions in culture medium to obtain 2X the final desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTS, MTT, or a resazurin-based assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Western Blot for ACK1 Phosphorylation

Objective: To assess the inhibitory effect of this compound on ACK1 autophosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ACK1 (e.g., pY284) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ACK1 and a loading control (e.g., GAPDH or β-actin).

T-cell Activation Assay

Objective: To evaluate the effect of this compound on T-cell activation.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-cell Stimulation:

    • Coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3) overnight at 4°C.

    • Wash the plate to remove unbound antibody.

    • Add PBMCs to the wells in complete RPMI medium.

    • Add soluble anti-CD28 antibody to co-stimulate the T-cells.

  • Treatment with this compound: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Assessment of Activation:

    • Proliferation: Measure T-cell proliferation using a BrdU or CFSE-based assay.

    • Cytokine Production: Collect the supernatant and measure the levels of key cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead array.

    • Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

Mandatory Visualizations

ACK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, HER2, etc.) ACK1 ACK1 RTK->ACK1 Activation p_ACK1 p-ACK1 (Active) ACK1->p_ACK1 AR Androgen Receptor (AR) p_ACK1->AR Phosphorylation Immune_Response T-cell Activation p_ACK1->Immune_Response Suppression JAKs JAKs STATs STATs JAKs->STATs Phosphorylation p_STATs p-STATs STATs->p_STATs STAT_dimer STAT Dimer Translocation p_STATs->STAT_dimer AR_translocation AR Translocation AR->AR_translocation R_9b This compound R_9b->p_ACK1 Inhibition R_9b->JAKs Off-target Inhibition R_9b->Immune_Response Activation (via ACK1 inhibition) Gene_Expression Gene Expression (Proliferation, Survival) AR_translocation->Gene_Expression STAT_Gene_Expression Gene Expression (Inflammation, Immunity) STAT_dimer->STAT_Gene_Expression

Caption: Simplified signaling pathway of ACK1 and the inhibitory effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay Cell_Culture 1. Cell Culture (e.g., Prostate Cancer Cells) Treatment 2. Treatment This compound or Vehicle) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (IC50 Determination) Treatment->Viability Western 3b. Western Blot (p-ACK1 Analysis) Treatment->Western PBMC_Isolation 1. PBMC Isolation T_Cell_Stim 2. T-cell Stimulation (anti-CD3/CD28) PBMC_Isolation->T_Cell_Stim R9b_Treatment 3. Treatment with this compound T_Cell_Stim->R9b_Treatment Activation_Assay 4. T-cell Activation Assay (Flow Cytometry, ELISA) R9b_Treatment->Activation_Assay

Caption: General experimental workflow for evaluating this compound's effects.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_Solubility Check Compound Solubility & Stability Start->Check_Solubility Solubility_OK Solubility OK Check_Solubility->Solubility_OK Yes Use_MS_Form Use (R)-9bMS Check_Solubility->Use_MS_Form No Check_Assay Review Assay Parameters Assay_Optimized Assay Optimized Check_Assay->Assay_Optimized Yes Optimize_Assay Optimize Cell Density, Incubation Time, etc. Check_Assay->Optimize_Assay No Check_Off_Target Consider Off-Target Effects (JAKs) Control_Expts Perform Control Expts (siRNA, other inhibitors) Check_Off_Target->Control_Expts Possible Solubility_OK->Check_Assay Assay_Optimized->Check_Off_Target On_Target_Confirmed On-Target Effect Confirmed Control_Expts->On_Target_Confirmed

Caption: Troubleshooting flowchart for inconsistent results with this compound.

References

Technical Support Center: Off-Target Effects of (R)-9b on JAK2 and Tyk2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the off-target effects of the ACK1 inhibitor, (R)-9b, on the Janus kinases JAK2 and Tyk2. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known off-target effects on JAK2 and Tyk2?

A1: this compound is a potent small molecule inhibitor of Activated CDC42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[1] While designed for ACK1 inhibition, in vitro kinase profiling has revealed that this compound also potently inhibits JAK2 and Tyk2, members of the Janus kinase family.[2] This off-target activity is significant and should be considered when interpreting experimental results.

Q2: What are the reported IC50 values for this compound against ACK1, JAK2, and Tyk2?

A2: The half-maximal inhibitory concentrations (IC50) for this compound have been determined using a ³³P HotSpot kinase assay. The reported values are:

  • ACK1: 56 nM

  • JAK2: 6 nM

  • Tyk2: 5 nM[2]

These values indicate that this compound is more potent against JAK2 and Tyk2 than its primary target, ACK1, in this biochemical assay.

Q3: Why is it important to characterize the off-target effects of this compound on JAK2 and Tyk2?

A3: JAK2 and Tyk2 are crucial components of the JAK-STAT signaling pathway, which regulates numerous cellular processes, including immune responses, inflammation, and hematopoiesis.[3][4] Unintended inhibition of these kinases by this compound could lead to confounding experimental results and potential physiological side effects. Therefore, understanding and quantifying these off-target effects is critical for accurate interpretation of data and for the preclinical development of this compound.

Q4: How can I experimentally validate the off-target effects of this compound on JAK2 and Tyk2 in my cellular model?

A4: You can perform a cellular assay to measure the phosphorylation status of JAK2, Tyk2, or their downstream substrate STAT proteins in response to cytokine stimulation. A decrease in phosphorylation upon treatment with this compound would confirm its inhibitory activity in a cellular context. Detailed protocols for such assays are provided in the "Experimental Protocols" section of this guide.

Q5: Where can I find more information about the discovery and characterization of this compound?

A5: The primary publication detailing the discovery, synthesis, and initial characterization of this compound is titled "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach". This paper provides valuable context for your research.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against its primary target ACK1 and the off-target kinases JAK2 and Tyk2.

KinaseIC50 (nM)Percent Inhibition at 1 µM
ACK15699.8%
JAK2 6 98.6%
Tyk2 5 98.9%

Data sourced from a ³³P HotSpot kinase profiling service.[2]

Mandatory Visualizations

Here are diagrams illustrating key pathways and workflows relevant to studying the off-target effects of this compound.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation Tyk2 Tyk2 Receptor->Tyk2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation Tyk2->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression 5. Transcription R9b This compound R9b->JAK2 Inhibition R9b->Tyk2 Inhibition

Caption: The JAK-STAT signaling pathway and points of inhibition by this compound.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (JAK2 or Tyk2) - Substrate - [γ-³³P]ATP - this compound dilutions start->reagents reaction Set up Kinase Reaction: Combine kinase, substrate, and this compound reagents->reaction initiate Initiate Reaction: Add [γ-³³P]ATP reaction->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction: Add phosphoric acid incubate->stop filter Transfer to filter paper and wash stop->filter scintillation Measure radioactivity filter->scintillation analyze Analyze Data: Calculate % inhibition and IC50 scintillation->analyze end End analyze->end

Caption: Workflow for a radiometric in vitro kinase assay.

Troubleshooting_Logic start Unexpected Result in Kinase Assay q1 Is the positive control (no inhibitor) showing low activity? start->q1 a1_yes Check enzyme activity, ATP stock, and buffer components. q1->a1_yes Yes q2 Is the negative control (no enzyme) showing high background? q1->q2 No a2_yes Check for [γ-³³P]ATP contamination and ensure proper washing. q2->a2_yes Yes q3 Is there high variability between replicates? q2->q3 No a3_yes Verify pipetting accuracy and ensure proper mixing. q3->a3_yes Yes a_no Proceed to check this compound dilutions and solubility. q3->a_no No

Caption: A logical troubleshooting workflow for kinase assays.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric ³³P Filter Binding Assay)

This protocol is adapted from standard radiometric kinase assays and is suitable for determining the IC50 of this compound against JAK2 and Tyk2.

Materials:

  • Recombinant human JAK2 or Tyk2 enzyme

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • This compound stock solution (in DMSO)

  • Phosphoric acid (1%)

  • P81 phosphocellulose filter paper

  • Scintillation counter and fluid

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant kinase, its specific substrate, and the diluted this compound or vehicle (DMSO) control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Wash the filter papers multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Place the washed filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for JAK2/Tyk2 Phosphorylation (Western Blot)

This protocol allows for the assessment of this compound's inhibitory effect on JAK2 and Tyk2 activity within a cellular context.

Materials:

  • Cell line responsive to a specific cytokine that activates JAK2 or Tyk2 (e.g., HeLa cells for IFN-α stimulation of Tyk2, or a hematopoietic cell line for EPO stimulation of JAK2)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Cytokine for stimulation (e.g., IFN-α, EPO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-Tyk2 (Tyr1054/1055), anti-Tyk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere or reach the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce JAK phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total JAK/Tyk2 proteins. Normalize the phospho-protein signal to the total protein signal to determine the effect of this compound on phosphorylation.

Troubleshooting Guide

Issue 1: High background in the in vitro kinase assay.

  • Possible Cause: Contamination of reagents with ATPases or other kinases.

  • Solution: Use fresh, high-quality reagents. Prepare ATP solutions fresh for each experiment.

  • Possible Cause: Insufficient washing of the filter paper.

  • Solution: Ensure thorough and consistent washing of the filter papers with phosphoric acid to remove all unbound [γ-³³P]ATP.

Issue 2: Low signal or no kinase activity in the in vitro assay.

  • Possible Cause: Inactive enzyme.

  • Solution: Verify the activity of the recombinant kinase with a positive control. Ensure proper storage and handling of the enzyme.

  • Possible Cause: Suboptimal assay conditions.

  • Solution: Optimize the concentrations of the kinase, substrate, and ATP, as well as the incubation time and temperature.

Issue 3: Inconsistent results in the cellular phosphorylation assay.

  • Possible Cause: Variable cell confluency or health.

  • Solution: Ensure consistent cell seeding density and monitor cell health. Only use cells within a specific passage number range.

  • Possible Cause: Inconsistent timing of inhibitor treatment or cytokine stimulation.

  • Solution: Use a timer to ensure precise and consistent incubation times for all samples.

  • Possible Cause: Inefficient cell lysis or protein degradation.

  • Solution: Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice during processing.

Issue 4: Difficulty in dissolving this compound in aqueous buffers.

  • Possible Cause: Poor aqueous solubility of the compound.

  • Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For the final assay, ensure the final DMSO concentration is low (typically ≤1%) and consistent across all samples, including controls, to avoid solvent-induced artifacts.[5]

References

Technical Support Center: Improving the Bioavailability of (R)-9b for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of the ACK1 inhibitor, (R)-9b, for animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during preclinical development.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the poor oral bioavailability of this compound and its analogs.

Observed Problem Potential Cause Recommended Action
Low or no detectable plasma concentration after oral administration. Poor aqueous solubility of this compound free base. 1. Salt Formation: Utilize the mesylate salt of this compound ((R)-9bMS), which has demonstrated significantly improved solubility.[1] 2. Formulation Strategy: Prepare a suspension or solution using appropriate vehicles. For preclinical studies, a common starting point is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a solvent system like 10% DMSO in PBS.
High variability in plasma concentrations between animals. Inconsistent dosing, food effects, or formulation instability. 1. Standardize Dosing Procedure: Ensure accurate and consistent oral gavage technique. 2. Fasting: Fast animals overnight prior to dosing to minimize food-drug interactions. 3. Formulation Homogeneity: Ensure the dosing formulation is a homogenous suspension or a clear solution immediately before administration.
Plasma concentrations are initially detectable but decline rapidly. High first-pass metabolism in the liver or gut wall. 1. In Vitro Metabolism Studies: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the animal species being used. 2. Co-administration with Inhibitors: In exploratory studies, consider co-administration with a broad-spectrum cytochrome P450 inhibitor to assess the impact of first-pass metabolism.
Adequate plasma exposure is achieved, but the desired in vivo efficacy is not observed. Poor tissue penetration to the target site or rapid clearance. 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations with target engagement in the tumor tissue.[2] 2. Tissue Distribution Studies: Determine the concentration of this compound in the target tissue (e.g., tumor) at various time points after dosing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[1] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with low aqueous solubility in its free base form, which can limit its absorption from the gastrointestinal tract and result in low oral bioavailability.

Q2: Is there a preferred form of this compound for in vivo studies?

A2: Yes, the mesylate salt of this compound ((R)-9bMS) is the preferred form for in vivo and clinical studies.[3] The mesylate salt exhibits significantly higher aqueous solubility compared to the free base, which is a critical factor for achieving adequate oral absorption.[1] Preclinical toxicity studies and a planned Phase 1 clinical trial are utilizing (R)-9bMS.[3]

Q3: What are some suitable oral formulations for (R)-9bMS in animal studies?

A3: For preclinical animal studies, (R)-9bMS can be formulated as a suspension in an aqueous vehicle containing a suspending agent like 0.5% methylcellulose or carboxymethylcellulose. For solution-based formulations, a co-solvent system such as 10% DMSO in PBS can be used, taking into account the potential for solvent toxicity at higher doses. The choice of formulation will depend on the required dose and the specific animal model.

Q4: How does food intake affect the bioavailability of this compound?

A4: While specific food effect studies for this compound are not publicly available, it is a common practice to fast animals before oral administration of investigational drugs. Food can alter gastrointestinal pH, gastric emptying time, and bile secretion, all of which can unpredictably affect the dissolution and absorption of a drug. Therefore, fasting is recommended to ensure consistency and reduce variability in pharmacokinetic studies.

Q5: What is the primary signaling pathway inhibited by this compound?

A5: this compound is a potent inhibitor of the ACK1 signaling pathway. ACK1 is activated by various receptor tyrosine kinases (RTKs) and plays a crucial role in cell survival, proliferation, and migration. By inhibiting ACK1, this compound can block downstream signaling to key effectors like AKT and the Androgen Receptor (AR), making it a promising therapeutic agent for cancers such as prostate cancer.[4][5]

Data Presentation

While specific quantitative pharmacokinetic data for (R)-9bMS from peer-reviewed publications is not available at this time, the following table illustrates how such data would be presented for different oral formulations in a rat model. The values presented below are hypothetical and for illustrative purposes only.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (F%)
This compound free base in 0.5% MC101502.060015
(R)-9bMS in 0.5% MC104501.5240060
(R)-9bMS in 20% Solutol HS 15106001.0320080

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F%: Oral bioavailability.

Experimental Protocols

Protocol 1: Oral Bioavailability Study of (R)-9bMS in Rats

Objective: To determine the oral bioavailability of (R)-9bMS in rats.

Materials:

  • (R)-9bMS

  • Formulation vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3): Administer (R)-9bMS formulated in a suitable IV vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Group (n=3): Administer (R)-9bMS suspended in 0.5% methylcellulose via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:

    • IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both the IV and PO groups using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Mandatory Visualizations

ACK1 Signaling Pathway

ACK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 (Activated Cdc42-associated kinase 1) RTK->ACK1 Activates AKT AKT ACK1->AKT Phosphorylates & Activates AR Androgen Receptor (AR) ACK1->AR Phosphorylates & Activates Wwox Wwox (Tumor Suppressor) ACK1->Wwox Phosphorylates for Degradation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Suppression of Apoptosis AKT->Apoptosis GeneTranscription Gene Transcription (Androgen-responsive genes) AR->GeneTranscription TumorSuppression Tumor Suppression Wwox->TumorSuppression R9b This compound R9b->ACK1 Inhibits Bioavailability_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize fasting Overnight Fasting (12-16 hours) acclimatize->fasting dosing Dosing fasting->dosing iv_dose IV Administration (1 mg/kg) dosing->iv_dose IV Group po_dose Oral Gavage (10 mg/kg) dosing->po_dose PO Group blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis calc_f Calculate Oral Bioavailability (F%) pk_analysis->calc_f end End calc_f->end Troubleshooting_Logic problem {Low Oral Bioavailability} cause1 Poor Solubility - Low dissolution rate - Precipitation in GI tract problem->cause1 cause2 Low Permeability - Poor membrane crossing - Efflux transporter substrate problem->cause2 cause3 High First-Pass Metabolism - Gut wall metabolism - Hepatic metabolism problem->cause3 solution1 Formulation Strategies - Use mesylate salt ((R)-9bMS) - Particle size reduction - Use of solubilizing excipients cause1->solution1 solution2 Permeation Enhancers - Co-administration with enhancers - Prodrug approach cause2->solution2 solution3 Metabolism Modulation - Co-dosing with inhibitors (exploratory) - Structural modification to block metabolic sites cause3->solution3

References

Minimizing toxicity of (R)-9b in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (R)-9b. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in long-term experiments while minimizing potential toxicity. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1] Its primary mechanism of action is to bind to the ATP-binding site of the ACK1 kinase domain, thereby inhibiting its downstream signaling pathways that are involved in cell proliferation, survival, and differentiation.[2] In the context of prostate cancer, this compound has been shown to suppress the expression of the androgen receptor (AR) and its splice variants, in addition to activating an anti-tumor immune response.[3][4]

Q2: What is (R)-9bMS and how does it differ from this compound?

(R)-9bMS is the mesylate salt of this compound. This salt form was developed to improve the physicochemical properties of the compound, notably its solubility, making it more suitable for in vivo and clinical studies.[5] Preclinical toxicity studies and the ongoing Phase I clinical trial (PHAROS, NCT06705686) are utilizing (R)-9bMS.[3][6]

Q3: What are the known off-target effects of this compound?

This compound exhibits selectivity for ACK1 but is also known to have inhibitory effects on the JAK family of kinases, specifically JAK2 and Tyk2.[7] This is an important consideration for long-term experiments, as inhibition of these kinases could lead to unintended biological consequences.

Q4: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[7] It is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) and non-toxic to your cells.

Troubleshooting Guide: Minimizing Toxicity in Long-Term Experiments

Issue 1: High levels of cytotoxicity observed in cell culture.

High cytotoxicity can result from on-target effects in highly sensitive cell lines, off-target effects, or suboptimal experimental conditions.

Possible Causes and Solutions:

  • Concentration is too high:

    • Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. A wide range of concentrations (e.g., 0.1 nM to 10 µM) should be tested for a fixed duration (e.g., 24, 48, or 72 hours). For long-term experiments, it is advisable to use a concentration at or slightly above the IC50 to achieve target inhibition while minimizing toxicity.

  • Prolonged treatment duration:

    • Solution: Optimize the treatment time. For continuous exposure experiments, consider intermittent dosing schedules (e.g., treatment for a set number of days followed by a drug-free period) to allow cells to recover.

  • Off-target effects:

    • Solution: If you suspect off-target effects, especially related to JAK kinase inhibition, consider using control cell lines that are not dependent on ACK1 signaling. If this compound is not toxic to the control line at the same concentration, the observed cytotoxicity is more likely an on-target effect. For more in-depth analysis, a kinase panel screen could identify other potential off-target interactions.

  • Solvent toxicity:

    • Solution: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. Ensure the final solvent concentration is kept to a minimum.

Issue 2: Inconsistent or non-reproducible results in long-term studies.

Variability in experimental outcomes can stem from several factors related to compound handling and experimental setup.

Possible Causes and Solutions:

  • Compound instability:

    • Solution: this compound has been shown to be stable in human plasma for up to 24 hours.[5] However, its stability in cell culture media over extended periods should be considered. It is recommended to refresh the media with freshly diluted this compound at regular intervals (e.g., every 48-72 hours) for long-term experiments.

  • Cell culture variability:

    • Solution: Standardize your cell culture conditions. Use cells within a consistent passage number range, ensure a consistent confluency at the time of treatment, and use the same media composition throughout the experiments.

  • Assay variability:

    • Solution: For all assays, include appropriate controls. For cell viability assays, this includes positive (a known cytotoxic agent) and negative (vehicle) controls. This will help in normalizing the data and ensuring the assay is performing as expected.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its mesylate salt, (R)-9bMS.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
ACK15633P HotSpot Assay
JAK2Inhibitory effects notedNot specified
Tyk2Inhibitory effects notedNot specified

Data sourced from MedchemExpress.[7]

Table 2: Preclinical Toxicity Data for (R)-9bMS

SpeciesStudy DurationRoute of AdministrationKey FindingValue
Rat28-dayOralSeverely Toxic Dose at 10% (STD10)60 mg/kg/day
Dog28-dayOralHighest Non-Severely Toxic Dose (HNSTD)33.3 mg/kg/day

Data sourced from ClinicalTrials.gov (NCT06705686).[3][6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol quantifies the percentage of cells undergoing apoptosis.[8][9]

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol assesses the induction of oxidative stress.[10]

Materials:

  • Cells treated with this compound

  • PBS

  • 2',7'–dichlorofluorescin diacetate (DCFH-DA)

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for the desired duration.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.

  • Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorometric plate reader.

Visualizations

ACK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) e.g., EGFR, HER2 ACK1 ACK1 (TNK2) RTK->ACK1 Activation AR Androgen Receptor (AR) ACK1->AR Phosphorylation & Activation PI3K_AKT PI3K/AKT Pathway ACK1->PI3K_AKT Activation AR_nucleus AR AR->AR_nucleus Translocation JAK_STAT JAK/STAT Pathway Gene_Expression Gene Expression (Proliferation, Survival) AR_nucleus->Gene_Expression Regulation R_9b This compound R_9b->ACK1 Inhibition R_9b->JAK_STAT Off-target Inhibition

Caption: Simplified signaling pathway of ACK1 and the inhibitory action of this compound.

Experimental_Workflow_Toxicity_Assessment start Start: Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ros_assay Oxidative Stress Assay (DCFH-DA) treatment->ros_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis

Caption: General experimental workflow for in vitro toxicity assessment of this compound.

Troubleshooting_Logic issue High Cytotoxicity Observed cause1 Concentration too high? issue->cause1 cause2 Prolonged exposure? issue->cause2 cause3 Off-target effects? issue->cause3 solution1 Perform Dose-Response (Determine IC50) cause1->solution1 Yes solution2 Optimize Treatment Duration/Schedule cause2->solution2 Yes solution3 Use Control Cell Lines/ Kinase Profiling cause3->solution3 Yes

Caption: Troubleshooting logic for addressing high cytotoxicity of this compound.

References

Validation & Comparative

Enantiomeric Showdown: (R)-9b versus (S)-9b in ACK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the enantiomers (R)-9b and (S)-9b reveals subtle but significant differences in their ability to inhibit Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers. This guide provides a head-to-head comparison of their inhibitory activities, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers in oncology and drug development.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and (S)-9b against ACK1 was determined using a radioactive phosphate incorporation assay (³³P HotSpot assay). The results, summarized in the table below, indicate that while both enantiomers are potent inhibitors of ACK1, the (R)-enantiomer exhibits marginally greater activity.

CompoundIC₅₀ (nM)Assay Type
This compound56³³P HotSpot Assay
(S)-9b82³³P HotSpot Assay

Data sourced from a study on the development of novel ACK1/TNK2 inhibitors[1][2].

In addition to in vitro kinase assays, both enantiomers were shown to inhibit ACK1 autophosphorylation within prostate cancer cells and suppress cell proliferation[1]. Notably, in the highly metastatic castration-resistant prostate cancer (CRPC) cell line VCaP, this compound demonstrated superior efficacy with an IC₅₀ of 2 µM, compared to 4 µM for (S)-9b[1].

ACK1 Signaling Pathway

ACK1 is a crucial node in cellular signaling, integrating inputs from various receptor tyrosine kinases (RTKs) to regulate cell survival, proliferation, and growth[3][4]. Its activation has been linked to the progression of several cancers, including prostate, breast, and lung cancer[3]. The diagram below illustrates a simplified overview of the ACK1 signaling cascade.

ACK1_Signaling_Pathway RTKs RTKs (EGFR, HER2, etc.) ACK1 ACK1 (TNK2) RTKs->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Tyr176) AR Androgen Receptor (AR) ACK1->AR Phosphorylation (Tyr267) Downstream Downstream Effectors AKT->Downstream AR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation R9b This compound / (S)-9b R9b->ACK1

Figure 1. Simplified ACK1 signaling pathway.

Experimental Methodologies

The determination of the half-maximal inhibitory concentration (IC₅₀) values for this compound and (S)-9b was conducted using a well-established in vitro kinase assay.

³³P HotSpot Kinase Assay

This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase of interest.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the ACK1 enzyme, a specific substrate peptide, and the test compound (this compound or (S)-9b) at varying concentrations in a kinase buffer.

  • Initiation: The kinase reaction is initiated by the addition of a solution containing MgCl₂ and γ-³³P-ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, typically at 30°C.

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Substrate Capture: A portion of the reaction mixture is transferred to a filtermat, which binds the phosphorylated substrate.

  • Washing: The filtermat is washed multiple times with phosphoric acid to remove unincorporated γ-³³P-ATP.

  • Scintillation Counting: The amount of radioactivity incorporated into the substrate on the filtermat is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

The general workflow for evaluating the inhibitors is depicted in the following diagram.

Experimental_Workflow Synthesis Synthesis of This compound & (S)-9b InVitro In Vitro Kinase Assay (³³P HotSpot) Synthesis->InVitro CellBased Cell-Based Assays (e.g., VCaP) Synthesis->CellBased IC50_vitro Determine In Vitro IC₅₀ InVitro->IC50_vitro IC50_cell Determine Cellular IC₅₀ CellBased->IC50_cell Comparison Comparative Analysis IC50_vitro->Comparison IC50_cell->Comparison

Figure 2. General experimental workflow for inhibitor evaluation.

References

A Comparative Guide to (R)-9b and Other ACK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of (R)-9b with other prominent inhibitors of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers, including prostate, breast, and lung cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitor performance based on available experimental data.

Performance Comparison of ACK1 Inhibitors

The efficacy of small molecule inhibitors is a critical factor in targeted therapy. This section presents a comparative analysis of this compound against other known ACK1 inhibitors, focusing on their in vitro and cellular inhibitory activities.

Biochemical and Cellular Inhibition Data

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and other selected ACK1 inhibitors. It is important to note that these values have been determined in various assays and cellular contexts, which may influence direct comparability.

InhibitorACK1 IC50 (in vitro)Cellular Assay IC50Assay Type / Cell LineReference
This compound 56 nM1.8 µM (LNCaP)33P HotSpot Assay / Cell Growth[1]
2 µM (VCaP)Cell Growth[1]
~7 µM (LAPC4)Cell Growth[1]
AIM-100 21 nM7 µM (LNCaP)Kinase Assay / Cell Growth[1][3]
4 µM (VCaP)Cell Growth[1]
~7 µM (LAPC4)Cell Growth[1]
Dasatinib <5 nM (autophosphorylation)Not specified for direct ACK1 inhibitionCellular Autophosphorylation
Bosutinib 2.7 nMNot specified for direct ACK1 inhibitionNot specified
Compound 2a (Amgen) 2 nM20 nM (autophosphorylation)In vitro kinase assay / Cellular Autophosphorylation[1]
Compound 4 (OSI/Astellas) 110 nM (AlphaScreen)35 nM (ELISA)AlphaScreen / ELISA[1]
Vemurafenib (PLX-4032) 19 nMNot specifiedIn vitro kinase assay[3]

Note: The IC50 values for this compound were determined using a 33P HotSpot assay.[1] In cellular growth assays, this compound demonstrated superior or comparable efficacy to AIM-100 in various prostate cancer cell lines.[1] For instance, in LNCaP cells, this compound and its enantiomer (S)-9b were significantly more potent at inhibiting cell growth (IC50 = 1.8 µM) than AIM-100 (IC50 = 7 µM).[1] In the highly metastatic VCaP cells, this compound was also more effective (IC50 = 2 µM) compared to AIM-100 (IC50 = 4 µM).[1]

Selectivity Profile of this compound

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other kinases, which minimizes off-target effects. This compound has been profiled against a panel of kinases to assess its selectivity.

KinaseIC50 (nM)Fold Selectivity vs. ACK1 (56 nM)
ACK1 561
JAK2 6~0.1
Tyk2 5~0.09
c-Src 438~7.8
ALK 143~2.5
LCK 136~2.4
ROS/ROS1 124~2.2
CHK1 154~2.75
FGFR1 160~2.85
ABL1 206~3.7

While this compound is a potent ACK1 inhibitor, it also exhibits inhibitory activity against JAK family kinases, specifically JAK2 and Tyk2.[4] However, it shows good selectivity against other kinases such as c-Src, ALK, and LCK.[1]

ACK1 Signaling Pathway

ACK1 is a central node in cellular signaling, integrating inputs from various receptor tyrosine kinases (RTKs) and modulating downstream pathways involved in cell survival, proliferation, and migration.[5] Understanding this pathway is crucial for contextualizing the mechanism of action of ACK1 inhibitors.

ACK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_ack1 ACK1 cluster_downstream Downstream Effectors & Cellular Processes RTKs RTKs (EGFR, HER2, PDGFR, MERTK, AXL) ACK1 ACK1 (TNK2) RTKs->ACK1 Activation AKT AKT (p-Tyr176) ACK1->AKT Phosphorylation AR Androgen Receptor (AR) (p-Tyr267, p-Tyr363) ACK1->AR Phosphorylation Wwox Wwox (Tumor Suppressor) (p-Tyr287) ACK1->Wwox Phosphorylation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Gene_Transcription Gene Transcription AR->Gene_Transcription Wwox_Degradation Wwox Degradation Wwox->Wwox_Degradation

Caption: Simplified ACK1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (33P HotSpot Assay)

This radiometric assay is a standard method for determining the in vitro potency of kinase inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against ACK1 kinase.

Materials:

  • Recombinant human ACK1 enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, add the ACK1 enzyme, peptide substrate, and kinase reaction buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.

  • Dry the P81 paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radiometric_Kinase_Assay Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound or DMSO (Control) Compound_Prep->Add_Compound Reaction_Setup Set up Kinase Reaction (ACK1, Substrate, Buffer) Reaction_Setup->Add_Compound Initiate_Reaction Initiate with [γ-33P]ATP Add_Compound->Initiate_Reaction Incubation Incubate (e.g., 30°C, 60 min) Initiate_Reaction->Incubation Spotting Spot onto P81 Paper Incubation->Spotting Washing Wash P81 Paper Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate % Inhibition & IC50 Counting->Analysis

Caption: Experimental workflow for the 33P HotSpot kinase assay.

Cellular ACK1 Autophosphorylation Assay

This western blot-based assay measures the ability of a compound to inhibit ACK1 autophosphorylation in a cellular context, which is an indicator of its target engagement and cellular activity.

Objective: To assess the inhibition of ACK1 autophosphorylation at Tyr284 in cells treated with a test compound.

Materials:

  • Cancer cell line expressing ACK1 (e.g., LAPC4 prostate cancer cells)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Growth factor (e.g., EGF) to stimulate ACK1 activity

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ACK1 (Tyr284) and anti-total ACK1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a few hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 15 minutes) to induce ACK1 autophosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ACK1 (Tyr284) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total ACK1 antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the extent of inhibition of ACK1 autophosphorylation.

Autophosphorylation_Assay Cell_Culture Cell Seeding & Starvation Treatment Compound Pre-treatment Cell_Culture->Treatment Stimulation Growth Factor Stimulation (e.g., EGF) Treatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Blocking Membrane Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation (anti-pACK1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Strip & Re-probe (anti-total ACK1) Detection->Reprobe Analysis Quantify Inhibition Reprobe->Analysis

Caption: Workflow for cellular ACK1 autophosphorylation assay.

References

(R)-9b: A Novel Challenger to Standard Prostate Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that (R)-9b, a novel ACK1 inhibitor, demonstrates significant efficacy in prostate cancer models, including those resistant to current standard-of-care drugs. This comparison guide provides a detailed overview of this compound's performance against leading prostate cancer treatments—Enzalutamide, Abiraterone, and Docetaxel—supported by available experimental data. This report is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound exhibits a unique dual mechanism of action by not only inhibiting the ACK1 tyrosine kinase, a key driver in prostate cancer progression and treatment resistance, but also by activating an anti-tumor immune response.[1] Preclinical studies indicate that this compound is effective in suppressing the growth of prostate cancer cells, including those that have developed resistance to Enzalutamide.[2][3] While direct comparative efficacy studies with standard drugs are emerging, the existing data positions this compound as a promising candidate for further investigation, particularly in challenging treatment-resistant prostate cancer settings.

Mechanism of Action: A Comparative Overview

The therapeutic landscape of prostate cancer is dominated by drugs targeting the androgen receptor (AR) signaling pathway and microtubule dynamics. This compound introduces a novel approach by targeting the ACK1 (Activated Cdc42-associated kinase 1) signaling pathway.

This compound: This small molecule is a potent inhibitor of ACK1 tyrosine kinase.[4] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in prostate cancer by promoting androgen receptor (AR) signaling, even in the presence of AR antagonists like Enzalutamide.[2][5] By inhibiting ACK1, this compound can suppress the expression of both full-length AR and its splice variants (like AR-V7), which are often implicated in drug resistance.[1] Furthermore, this compound has been shown to activate CD8+ T cells, suggesting a dual role in directly inhibiting tumor growth and stimulating an anti-cancer immune response.[6]

Enzalutamide: An androgen receptor inhibitor, Enzalutamide acts by competitively binding to the ligand-binding domain of the AR. This action prevents AR nuclear translocation, DNA binding, and the recruitment of co-activator proteins, ultimately inhibiting AR-mediated gene transcription and prostate cancer cell proliferation.[7]

Abiraterone Acetate: This agent is an irreversible inhibitor of CYP17A1, an enzyme critical for androgen biosynthesis in the testes, adrenal glands, and within the tumor microenvironment.[8] By blocking androgen production, Abiraterone effectively reduces the levels of testosterone and other androgens that fuel prostate cancer growth.

Docetaxel: A member of the taxane family, Docetaxel is a microtubule-stabilizing agent.[9][10] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[11]

Preclinical Efficacy: A Head-to-Head Comparison

Direct, head-to-head preclinical studies comparing the efficacy of this compound with all three standard drugs are limited. However, available data allows for an initial assessment of its potential.

In Vitro Efficacy
DrugTargetCell Line(s)IC50 Value(s)Source(s)
This compound ACK1-56 nM (for ACK1 kinase)[4]
Cell ProliferationVCaP (CRPC)~2 µM[12]
Enzalutamide Androgen ReceptorLNCaP21.4 nM (Competition Binding)[13]
C4-2B18.84 µM[14]
MDVR (Enzalutamide-resistant)41.64 µM[14]
Abiraterone CYP17A1LNCaP11.5 µM[15]
C4-2B10.35 µM[14]
Docetaxel β-tubulin---

Note: IC50 values can vary significantly based on the cell line and experimental conditions. The data presented is for comparative purposes.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant tumor growth inhibition in mouse xenograft models of prostate cancer, particularly in castration-resistant and Enzalutamide-resistant settings.[2][3] One study reported that oral administration of (R)-9bMS at 130 mg/kg/day was highly effective in suppressing prostate tumor growth in mice bearing human prostate cancer cell xenografts.[5] Another study showed that this compound treatment in mice with implanted human prostate tumors led to significantly smaller tumors compared to control groups.[16] While direct comparative studies are needed, these findings highlight the potential of this compound in overcoming resistance to current therapies.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Signaling Pathways

ACK1_AR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Drug Intervention RTK Receptor Tyrosine Kinases (RTKs) ACK1 ACK1 RTK->ACK1 Activates AR Androgen Receptor (AR) ACK1->AR Phosphorylates & Activates AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates Androgen Androgen Androgen->AR Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes R9b This compound R9b->ACK1 Inhibits Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding

Caption: ACK1 and AR Signaling Pathways in Prostate Cancer.

Docetaxel_Mechanism cluster_0 Microtubule Dynamics cluster_1 Cell Cycle cluster_2 Drug Intervention Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization G2M_Phase G2/M Phase Arrest Microtubule->G2M_Phase Leads to Polymerization->Microtubule Depolymerization->Tubulin Apoptosis Apoptosis G2M_Phase->Apoptosis Induces Docetaxel Docetaxel Docetaxel->Microtubule Stabilizes Docetaxel->Depolymerization Inhibits

Caption: Mechanism of Action of Docetaxel.

Experimental Workflow

Preclinical_Efficacy_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines Prostate Cancer Cell Lines (e.g., LNCaP, VCaP, PC-3) Drug_Treatment Treatment with this compound, Enzalutamide, Abiraterone, Docetaxel Cell_Lines->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Drug_Treatment->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Animal_Model Immunocompromised Mice with Prostate Cancer Xenografts Drug_Admin Oral or Subcutaneous Administration of Drugs Animal_Model->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement TGI Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->TGI

Caption: Preclinical Efficacy Experimental Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies typically employed in preclinical prostate cancer drug evaluation.

Cell Viability Assays (MTT/MTS)

Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound, Enzalutamide, Abiraterone, or Docetaxel) for a specified period (e.g., 72 hours).

  • Reagent Addition: MTT or MTS reagent is added to each well and incubated for a period that allows for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human prostate cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment groups receive the test drug (this compound, Enzalutamide, Abiraterone, or Docetaxel) via a specified route (e.g., oral gavage, subcutaneous injection) and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. Body weight and other health parameters are also monitored to assess toxicity.

Future Directions

The preclinical data for this compound is promising, particularly its activity in Enzalutamide-resistant models and its unique immune-modulatory effects. A Phase I clinical trial of (R)-9bMS is anticipated to begin in early 2025.[6] To fully understand its clinical potential, further research is warranted, including:

  • Direct Comparative In Vivo Studies: Head-to-head preclinical studies comparing this compound with Enzalutamide, Abiraterone, and Docetaxel in various prostate cancer models (both sensitive and resistant) are crucial to establish its relative efficacy.

  • Combination Therapy Studies: Investigating the synergistic effects of this compound with standard-of-care drugs could reveal more effective treatment regimens.

  • Biomarker Discovery: Identifying biomarkers that predict response to this compound will be essential for patient stratification in future clinical trials.

Conclusion

This compound represents a novel and promising therapeutic agent for prostate cancer. Its distinct mechanism of action, targeting the ACK1 kinase and activating the immune system, offers a potential new strategy to overcome resistance to current therapies. While further research and direct comparative studies are necessary, the initial preclinical data suggests that this compound has the potential to become a valuable addition to the prostate cancer treatment arsenal. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to combat this disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

(R)-9b is a potent and selective inhibitor of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers. This guide provides a comparative analysis of the cross-reactivity of this compound with other tyrosine kinases, supported by experimental data, to aid researchers and drug development professionals in evaluating its selectivity profile.

Introduction

This compound has emerged as a promising therapeutic candidate due to its potent inhibition of ACK1, a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) such as MERTK, AXL, EGFR, PDGFR, Insulin Receptor, and HER2.[1] Understanding the selectivity of this compound is paramount for predicting its therapeutic window and potential off-target effects. This guide summarizes the cross-reactivity profile of this compound against a panel of related tyrosine kinases, providing quantitative data and detailed experimental methodologies.

Cross-Reactivity Profile of this compound

The inhibitory activity of this compound against a panel of tyrosine kinases was determined using a radiometric [³³P]-ATP filter binding assay, also known as the HotSpot™ assay. The results, summarized in the table below, demonstrate that while this compound is a potent ACK1 inhibitor with an IC50 of 56 nM, it also exhibits inhibitory activity against other kinases, most notably the JAK family kinases JAK2 and Tyk2.[2][3]

Kinase TargetThis compound IC50 (nM)
ACK1 56
JAK26
Tyk25
ROS/ROS1124
LCK136
ALK143
CHK1154
FGFR1160
ABL1206
c-Src438

Table 1: In vitro inhibitory activity of this compound against a panel of tyrosine kinases. Data represents the half-maximal inhibitory concentration (IC50) determined by a radiometric kinase assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (HotSpot™ Assay)

The cross-reactivity of this compound was determined using a radiometric kinase assay that measures the incorporation of [γ-³³P]-ATP into a generic peptide substrate.

Materials:

  • Recombinant human kinases

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • This compound compound dilutions

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the specific kinase, peptide substrate, and kinase reaction buffer.

  • Add serial dilutions of this compound or vehicle (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 120 minutes).

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the biological context of this compound's activity and the experimental procedure, the following diagrams are provided.

ACK1_Signaling_Pathway RTKs RTKs (EGFR, HER2, PDGFR, etc.) ACK1 ACK1 (TNK2) RTKs->ACK1 Integrins Integrins Integrins->ACK1 AKT AKT ACK1->AKT pY176 CSK CSK ACK1->CSK pY18 AR Androgen Receptor (AR) ACK1->AR pY267/Y363 WWOX WWOX ACK1->WWOX pY287 Migration Cell Migration & Invasion ACK1->Migration Proliferation Cell Proliferation & Survival AKT->Proliferation TCell_Activation T-Cell Activation (Inhibition) CSK->TCell_Activation Gene_Transcription Gene Transcription AR->Gene_Transcription WWOX->Proliferation R9b This compound R9b->ACK1

Caption: ACK1 Signaling Pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase/ Substrate Mix C Add this compound to Kinase Mix A->C B Prepare this compound Serial Dilutions B->C D Initiate with [γ-³³P]-ATP C->D E Incubate at 30°C D->E F Spot onto P81 Paper E->F G Wash to Remove Free [γ-³³P]-ATP F->G H Scintillation Counting G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Experimental workflow for the in vitro radiometric kinase assay.

Conclusion

The data presented in this guide demonstrate that this compound is a potent inhibitor of ACK1 with a notable cross-reactivity profile, particularly against the JAK family kinases. This information is critical for the design of future studies and the interpretation of in vivo results. The provided experimental protocol offers a foundation for researchers to independently verify these findings or assess the selectivity of other compounds. The signaling pathway and workflow diagrams provide a clear visual representation of the biological context and experimental procedures. This comprehensive comparison guide serves as a valuable resource for researchers in the field of kinase inhibitor development.

References

A Head-to-Head Comparison: (R)-9b Versus AIM-100 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, the selection of promising therapeutic compounds for prostate cancer is a critical decision. This guide provides an objective comparison of two investigational agents, the ACK1 inhibitor (R)-9b and the compound AIM-100, based on their performance in preclinical prostate cancer cell line studies.

Overview of this compound and AIM-100

This compound is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in prostate cancer progression, particularly in the development of resistance to standard androgen deprivation therapies.[3][4] By inhibiting ACK1, this compound has been shown to suppress the expression of the androgen receptor (AR) and its splice variants, such as AR-V7, which are key drivers of castration-resistant prostate cancer (CRPC).[3][4][5] Furthermore, this compound exhibits a dual mechanism of action, not only targeting the tumor cells directly but also activating an anti-tumor immune response by modulating T-cell activity.[5][6][7] A mesylate salt form, (R)-9bMS, is under development for clinical trials.[3][4]

AIM-100 has been evaluated alongside this compound in prostate cancer cell lines. While detailed information on its specific molecular target and mechanism of action is limited in the public domain, available data allows for a direct comparison of its anti-proliferative effects against this compound.[1]

It is worth noting that another investigational agent, ALT-100 , a monoclonal antibody targeting extracellular nicotinamide phosphoribosyltransferase (eNAMPT), is also in development for prostate cancer.[8] Its mechanism, which involves the inhibition of NF-κB signaling, is distinct from that of this compound.[8] This guide, however, focuses on the direct comparative data available for this compound and AIM-100.

Quantitative Performance Data

The following tables summarize the key quantitative data from comparative studies of this compound and AIM-100 in prostate cancer cell lines.

Table 1: In Vitro Kinase Inhibition
CompoundTargetIC₅₀ (nM)Assay Type
This compoundACK156³³P HotSpot Assay
This compoundACK113Not Specified

Data sourced from multiple studies, which may account for variations in IC₅₀ values.[1][2][3][4]

Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)Assay TypeDuration
This compound LNCaP1.8 Trypan Blue Exclusion72h
AIM-100 LNCaP7Trypan Blue Exclusion72h
This compound LAPC4Comparable to AIM-100Trypan Blue Exclusion72h
AIM-100 LAPC4Comparable to this compoundTrypan Blue Exclusion72h

Data from a study that directly compared the two compounds.[1]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of this compound and related pathways are visualized below.

This compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the ACK1 kinase. This leads to downstream suppression of the androgen receptor pathway, a critical driver of prostate cancer growth.

R9b_Pathway R9b This compound ACK1 ACK1 Kinase R9b->ACK1 AR_complex AR/ACK1 Complex ACK1->AR_complex Tumor_Growth Tumor Growth & Resistance ACK1->Tumor_Growth Other Pathways Histone_Phos Histone H4 Phosphorylation (pY88-H4) AR_complex->Histone_Phos AR_Gene AR Gene Locus Histone_Phos->AR_Gene AR_Expression AR & AR-V7 Expression AR_Gene->AR_Expression AR_Expression->Tumor_Growth

Caption: this compound inhibits ACK1, blocking androgen receptor (AR) expression.

eNAMPT/NF-κB Pathway (Mechanism of ALT-100)

For comparative context, the pathway targeted by the eNAMPT-neutralizing antibody ALT-100 is shown. This pathway is also highly relevant in prostate cancer, promoting inflammation, survival, and metastasis.

ALT100_Pathway cluster_cell Prostate Cancer Cell TLR4 TLR4 NFkB_activation NF-κB Activation (p65 Phosphorylation) TLR4->NFkB_activation Gene_Expression Pro-survival & Pro-inflammatory Gene Expression NFkB_activation->Gene_Expression Cell_Response Proliferation, Invasion, Metastasis, Chemoresistance Gene_Expression->Cell_Response eNAMPT eNAMPT eNAMPT->TLR4 ALT100 ALT-100 ALT100->eNAMPT

Caption: ALT-100 neutralizes eNAMPT, inhibiting NF-κB signaling.

Experimental Protocols

Detailed protocols for the key experiments cited are provided below to support reproducibility and further investigation.

Cell Viability (Trypan Blue Exclusion Assay)

This method was used to determine the IC₅₀ values for this compound and AIM-100.

  • Cell Culture: LNCaP and LAPC4 prostate cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 6-well plates at a density that allows for logarithmic growth over the 72-hour treatment period.

  • Treatment: After allowing cells to adhere overnight, the media is replaced with fresh media containing various concentrations of this compound, AIM-100, or a vehicle control (e.g., DMSO). A typical concentration range might be 1, 2.5, 5, 7.5, and 10 µM.[1]

  • Incubation: Cells are incubated with the compounds for 72 hours.[1]

  • Cell Counting:

    • Adherent cells are washed with PBS and detached using trypsin-EDTA.

    • The cell suspension is neutralized with complete media and centrifuged.

    • The cell pellet is resuspended in a known volume of media.

    • An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

  • Data Analysis: The percentage of viable cells relative to the vehicle control is calculated for each concentration. The IC₅₀ value is determined by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Protein Expression

This protocol is used to assess the effect of compounds on target protein levels, such as the suppression of AR and AR-V7 by this compound or the inhibition of NF-κB p65 phosphorylation by ALT-100.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-ACK1, anti-AR, anti-p-NF-κB p65). A loading control antibody (e.g., anti-β-actin, anti-GAPDH) is used to ensure equal protein loading.

  • Secondary Antibody Incubation: The membrane is washed and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro comparison of two therapeutic compounds.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Prostate Cancer Cell Line Culture (e.g., LNCaP, DU145) C Cell Seeding (96-well or 6-well plates) A->C B Compound Preparation This compound vs. AIM-100) + Vehicle Control D Compound Treatment (Dose-Response) B->D C->D E Incubation (e.g., 72 hours) D->E F Cell Viability Assay (e.g., MTT, Trypan Blue) E->F G Apoptosis Assay (e.g., Annexin V) E->G H Mechanism Assay (e.g., Western Blot) E->H I Data Analysis: IC50 Calculation, Statistical Comparison F->I G->I H->I J Conclusion: Comparative Efficacy & Mechanism Insights I->J

Caption: Workflow for in vitro comparison of this compound and AIM-100.

Summary and Conclusion

Based on available data, this compound demonstrates superior anti-proliferative activity compared to AIM-100 in the LNCaP human prostate cancer cell line, with a nearly four-fold lower IC₅₀ value.[1] Their effects in the LAPC4 cell line were reported to be comparable.[1]

The mechanism of action for this compound is well-defined, targeting the ACK1 kinase to suppress the androgen receptor signaling axis, a clinically relevant pathway in castration-resistant prostate cancer.[3][5] Additionally, its immune-modulatory properties present a novel "dual-action" therapeutic strategy.[5][7]

While direct comparative data remains limited, the existing evidence suggests that this compound is a highly potent agent with a compelling, multi-faceted mechanism of action for the treatment of prostate cancer. Further studies are warranted to fully elucidate the therapeutic potential of both compounds.

References

Head-to-Head Comparison of (R)-9b and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase ACK1 (Activated Cdc42-associated kinase 1, also known as TNK2) has emerged as a critical transducer of survival signals in hormone-refractory cancers. This guide provides a detailed head-to-head comparison of (R)-9b, a novel and potent ACK1 inhibitor, with other preclinical and clinically relevant kinase inhibitors known to target ACK1: AIM-100, Dasatinib, and Bosutinib. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent ACK1 inhibitor with an IC50 of 56 nM.[1] It has demonstrated promising preclinical activity in suppressing the growth of prostate cancer, including castration-resistant and enzalutamide-resistant models.[2][3][4] A mesylate salt form, (R)-9bMS, has been developed to improve solubility and is poised to enter Phase I clinical trials in early 2025.[3][4][5] While exhibiting selectivity for ACK1, this compound also shows inhibitory activity against JAK family kinases JAK2 and Tyk2.[1][6] This guide compares this compound to AIM-100, a selective preclinical ACK1 inhibitor, and to the FDA-approved multi-kinase inhibitors Dasatinib and Bosutinib, which also target ACK1 alongside their primary targets, BCR-ABL and Src family kinases.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity
InhibitorTarget KinaseIC50 / Kd (nM)Assay TypeReference
This compound ACK1 56 33P HotSpot assay [6]
JAK2633P HotSpot assay[6]
Tyk2533P HotSpot assay[6]
c-Src43833P HotSpot assay[6]
ALK14333P HotSpot assay[6]
AIM-100ACK122-24Not Specified[7]
DasatinibACK16 (Kd)Not Specified
c-Src<1Not Specified[8]
c-Abl<1Not Specified[8]
BosutinibACK12.7Not Specified
SrcNot SpecifiedNot Specified
AblNot SpecifiedNot Specified
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
KinaseThis compound
ACK1 99.8%
JAK298.6%
Tyk298.9%
ABL182.8%
ALK86.0%
CHK184.8%
FGFR186.4%
LCK87.7%
ROS/ROS184.2%
Data for this compound from a 34-kinase panel screen.[6] A comprehensive, directly comparable selectivity panel for all four inhibitors is not publicly available. Dasatinib and Bosutinib are known to be multi-kinase inhibitors with broad target profiles.[9][10]
Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Models
InhibitorAnimal ModelCell LineDosing RegimenKey OutcomesReference
(R)-9bMS SCID MiceVCaP (CD44+PSA-/lo)25 mg/kg, twice a week for 4 weeksSignificant suppression of xenograft tumor growth[11]
(R)-9bMS MiceHuman prostate cancer cell xenografts130 mg/kg, 5 days/week for 5 weeks (oral and subcutaneous)Effective suppression of tumor growth; well-tolerated[2]
DasatinibSCID MiceC4-2BNot SpecifiedSignificantly lowered serum PSA; increased bone mineral density[12]
BosutinibBALB/c nu/nu MicePC-3150 mg/kg daily (oral gavage)Significantly smaller tumor volume; 50% decrease in skeletal lesion area[13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (33P HotSpot Assay)

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Reaction Setup : The kinase, substrate, and test inhibitor are incubated in a reaction buffer.

  • Initiation : The reaction is initiated by the addition of 33P-ATP.

  • Incubation : The reaction mixture is incubated at a controlled temperature to allow for phosphorylation.

  • Termination and Separation : The reaction is stopped, and the phosphorylated substrate is separated from the remaining 33P-ATP, typically using a filter-based method.

  • Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase activity inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability Assay

Cell viability in the presence of the inhibitors can be assessed using various methods, such as the MTS or MTT assay.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with serial dilutions of the kinase inhibitors for a specified period (e.g., 72 hours).

  • Reagent Addition : A reagent (e.g., MTS) is added to each well, which is converted into a colored formazan product by metabolically active cells.

  • Incubation : The plates are incubated to allow for color development.

  • Measurement : The absorbance of the formazan product is measured using a plate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) values are determined.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in an animal model.

  • Cell Implantation : Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment Administration : Mice are randomized into treatment and control groups. The inhibitors are administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement : Tumor volume is measured periodically using calipers.

  • Endpoint Analysis : At the end of the study, tumors are excised and weighed. Further analysis, such as western blotting or immunohistochemistry, may be performed on tumor tissues.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

ACK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinases (RTKs) ACK1 ACK1 (TNK2) RTK->ACK1 Activation AR Androgen Receptor (AR) ACK1->AR Phosphorylation & Stabilization Immune_Suppression Immune Suppression ACK1->Immune_Suppression AR_V7 AR-V7 AR->AR_V7 Splicing Gene_Expression Gene Expression (Proliferation, Survival) AR->Gene_Expression AR_V7->Gene_Expression R9b This compound R9b->ACK1 AIM100 AIM-100 AIM100->ACK1 Dasatinib Dasatinib Dasatinib->ACK1 Bosutinib Bosutinib Bosutinib->ACK1

Caption: ACK1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., 33P HotSpot) Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Kinase_Assay->Cell_Viability Determine IC50 Western_Blot Western Blotting (Phospho-protein levels) Cell_Viability->Western_Blot Confirm On-Target Effect Xenograft Tumor Xenograft Model (e.g., Prostate Cancer) Western_Blot->Xenograft Select Lead Candidates Dosing Inhibitor Dosing Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint

Caption: General experimental workflow for kinase inhibitor evaluation.

Inhibitor_Comparison_Logic cluster_parameters Comparison Parameters Inhibitors Kinase Inhibitors (this compound, AIM-100, Dasatinib, Bosutinib) Potency Potency (IC50/Kd vs ACK1) Inhibitors->Potency Selectivity Selectivity (Kinome Scan) Inhibitors->Selectivity Efficacy In Vivo Efficacy (Tumor Growth Inhibition) Inhibitors->Efficacy Clinical_Stage Clinical Development Stage Inhibitors->Clinical_Stage

Caption: Logic for the head-to-head comparison of kinase inhibitors.

References

Independent Validation of (R)-9b's Immune Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data supporting the immune activation properties of (R)-9b, a novel ACK1 inhibitor. Its performance is compared with established STING (Stimulator of Interferon Genes) agonists, ADU-S100 and diABZI, to offer a comprehensive overview for researchers in immuno-oncology and drug development.

Executive Summary:

This compound is a first-in-class small molecule inhibitor of Activated CDC42 kinase 1 (ACK1) that has demonstrated a novel mechanism of T-cell activation. Preclinical studies, primarily from the developing laboratory, show that by inhibiting ACK1, this compound relieves the inhibitory function of C-terminal Src Kinase (CSK) on Lymphocyte-specific protein tyrosine kinase (Lck), a key step in T-cell receptor signaling. This leads to the activation of cytotoxic T-lymphocytes and anti-tumor immune responses. A Phase I clinical trial for this compound (NCT06705686) is underway for metastatic castration-resistant prostate cancer.[1][2]

It is important to note that, to date, independent validation of this compound's immune activation by research groups unaffiliated with the original developers has not been published in peer-reviewed literature. This guide, therefore, summarizes the existing data and places it in the context of two well-characterized STING agonists, the cyclic dinucleotide ADU-S100 and the non-cyclic dinucleotide small molecule diABZI, for which a broader base of preclinical data from multiple research groups is available.

Comparative Analysis of Immune Activation

The following tables summarize the key characteristics and preclinical efficacy of this compound, ADU-S100, and diABZI.

Table 1: Mechanism of Action and Key Molecular Targets

FeatureThis compoundADU-S100diABZI
Drug Class ACK1 InhibitorCyclic Dinucleotide STING AgonistNon-Cyclic Dinucleotide STING Agonist
Primary Target Activated CDC42 kinase 1 (ACK1)STING (Stimulator of Interferon Genes)STING (Stimulator of Interferon Genes)
Mechanism of Action Inhibits ACK1, leading to reduced phosphorylation of C-terminal Src Kinase (CSK), which in turn relieves CSK-mediated inhibition of Lck, promoting T-cell activation.[3][4]Directly binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines.[5][6][7]Directly binds to and activates STING, inducing a conformational change that triggers downstream signaling for type I interferon production.[8][9]
Key Downstream Effectors Lck, ZAP70, NF-κBTBK1, IRF3, NF-κBTBK1, IRF3, NF-κB
Primary Immune Cells Activated CD8+ and CD4+ T-cellsDendritic cells, macrophages, T-cells, NK cellsDendritic cells, macrophages, T-cells, NK cells

Table 2: Preclinical In Vivo Efficacy in Syngeneic Mouse Tumor Models

ParameterThis compoundADU-S100diABZI
Tumor Model TRAMP-C2 (prostate)CT26 (colon), B16-F10 (melanoma)CT26 (colon), 4T1 (breast)
Administration Route OralIntratumoralIntravenous, Intraperitoneal
Reported Efficacy Significant decrease in tumor growth.[2][10] Increased number of CD137+/CD8+ cytotoxic T-cells and effector CD44hiCD62Llow CD8+ T-cells in lymph nodes.[2]Significant tumor regression in injected and non-injected (abscopal) tumors.[11] Increased infiltration of CD8+ T-cells in the tumor microenvironment.[5][11]Significant tumor growth inhibition and complete tumor regression in some models.[12] Induction of immunological memory.
Immune Correlates of Efficacy Increased CD8+ T-cell activation and infiltration.Upregulation of IFN-β, TNF-α, and other pro-inflammatory cytokines.[11] Increased CD8+ T-cell priming and function.Systemic T-cell and B-cell activation. Increased IFN-β production.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

G cluster_R9b This compound Signaling Pathway R9b This compound ACK1 ACK1 R9b->ACK1 inhibits CSK CSK ACK1->CSK phosphorylates (activates) Lck Lck (active) CSK->Lck inhibits TCR_signaling TCR Signaling Cascade Lck->TCR_signaling T_cell_activation T-Cell Activation TCR_signaling->T_cell_activation

This compound signaling pathway for T-cell activation.

G cluster_STING STING Agonist Signaling Pathway STING_agonist STING Agonist (ADU-S100 / diABZI) STING STING STING_agonist->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN

Canonical STING agonist signaling pathway.
Experimental Workflow Diagram

G cluster_workflow In Vivo Efficacy and Immune Monitoring Workflow start Syngeneic Tumor Cell Implantation (e.g., TRAMP-C2, CT26) treatment Treatment Initiation (this compound, STING Agonist, or Vehicle) start->treatment monitoring Tumor Growth Monitoring (Calipers or Imaging) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint immune_profiling Immune Cell Profiling (Flow Cytometry of Spleen, Lymph Nodes, Tumor) endpoint->immune_profiling cytokine_analysis Cytokine Analysis (ELISA or Multiplex Assay) endpoint->cytokine_analysis

A generalized workflow for in vivo studies.
Logical Relationship Diagram

G cluster_comparison Comparison of Immune Activation Mechanisms R9b This compound T_cell_activation Adaptive Immunity (T-Cell Activation) R9b->T_cell_activation direct activation via ACK1/CSK/Lck axis STING_agonists STING Agonists Innate_immunity Innate Immunity (Type I IFN Production) STING_agonists->Innate_immunity direct activation of STING pathway Innate_immunity->T_cell_activation indirectly promotes via dendritic cell activation

Logical relationship of immune activation mechanisms.

Detailed Experimental Protocols

The following are summarized protocols for key experiments cited in the validation of this compound and representative STING agonists.

In Vivo Syngeneic Tumor Model Studies
  • Cell Lines and Animal Models:

    • For this compound: TRAMP-C2 prostate cancer cells were subcutaneously injected into C57BL/6 mice.[4]

    • For STING agonists (representative): CT26 colon carcinoma or B16-F10 melanoma cells are commonly injected into BALB/c or C57BL/6 mice, respectively.

  • Treatment Administration:

    • This compound: Administered orally at a specified dosage and schedule.[10][13]

    • ADU-S100: Typically administered via intratumoral injection.[11]

    • diABZI: Can be administered systemically via intravenous or intraperitoneal injection.[12]

  • Efficacy Assessment:

    • Tumor volume is measured regularly using digital calipers.

    • At the study endpoint, tumors, spleens, and lymph nodes are harvested for further analysis.

Immune Cell Profiling by Flow Cytometry
  • Sample Preparation:

    • Single-cell suspensions are prepared from tumors, spleens, and lymph nodes by mechanical dissociation and/or enzymatic digestion.

    • Red blood cells are lysed using a suitable buffer.

  • Antibody Staining:

    • Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8, CD44, CD62L, CD137 for T-cells; CD11c for dendritic cells; F4/80 for macrophages).

    • For intracellular cytokine staining, cells are stimulated in vitro (e.g., with PMA/Ionomycin or specific antigens) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining for cytokines like IFN-γ and TNF-α.

  • Data Acquisition and Analysis:

    • Stained cells are analyzed on a multi-color flow cytometer.

    • Data is analyzed using software such as FlowJo to quantify the frequency and phenotype of different immune cell populations.[14][15][16]

In Vitro T-Cell Killing Assay
  • Target Cell Labeling:

    • Tumor cells (e.g., TRAMP-C2) are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[4]

  • Co-culture:

    • Splenocytes isolated from treated or control mice are co-cultured with the CFSE-labeled tumor cells at various effector-to-target ratios.

  • Assessment of Cell Death:

    • After a defined incubation period, a viability dye (e.g., 7-AAD) is added.

    • The percentage of target cells that have undergone cell death (CFSE-positive and 7-AAD-positive) is quantified by flow cytometry.[4]

Cytokine and Chemokine Analysis
  • Sample Collection:

    • Blood is collected from mice to obtain serum or plasma.

    • Supernatants from in vitro cell cultures can also be collected.

  • Measurement:

    • The concentrations of cytokines and chemokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).[17]

Conclusion

This compound presents a promising and novel approach to cancer immunotherapy by activating T-cells through the inhibition of ACK1. The preclinical data from the developing group demonstrates significant anti-tumor efficacy and a distinct mechanism of action compared to the established STING agonists. However, the lack of independent validation studies is a notable gap in the current body of evidence.

In contrast, STING agonists like ADU-S100 and diABZI have been investigated by numerous independent research groups, providing a more robust, albeit still preclinical, validation of their immune-stimulatory effects. While ADU-S100 has faced challenges in clinical trials, the development of new STING agonists, including systemically available small molecules like diABZI, continues to be an active area of research.[5][18]

For researchers and drug developers, this compound represents an intriguing new target and therapeutic modality. Future independent validation studies will be crucial to solidify its potential as a new immunotherapeutic agent. This guide serves as a summary of the current, publicly available data to aid in the comparative assessment of these different immune activation strategies.

References

The ACK1 Inhibitor (R)-9b Demonstrates Efficacy in Overcoming Enzalutamide Resistance in Prostate Cancer In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

St. Louis, MO – November 19, 2025 – Preclinical in vitro studies indicate that the novel ACK1 tyrosine kinase inhibitor, (R)-9b, can effectively overcome resistance to the second-generation anti-androgen therapy, enzalutamide, in prostate cancer cell lines. Experimental data demonstrate that this compound and its derivatives potently inhibit the growth of castration-resistant prostate cancer (CRPC) cells, including those that have developed resistance to enzalutamide. This suggests a promising new therapeutic avenue for patients with advanced prostate cancer.

Enzalutamide is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC). However, a significant number of patients develop resistance, often driven by mechanisms that reactivate the androgen receptor (AR) signaling pathway. The small molecule this compound targets ACK1 (Activated Cdc42-associated kinase 1), a non-receptor tyrosine kinase that plays a crucial role in regulating AR stability and activity. By inhibiting ACK1, this compound has been shown to downregulate AR and its splice variant AR-V7, which is a key driver of enzalutamide resistance.

Comparative Efficacy of this compound and Enzalutamide in Prostate Cancer Cell Lines

Recent studies provide compelling evidence for the superior potency of this compound derivatives in CRPC cell lines compared to enzalutamide, particularly in models of enzalutamide resistance. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight this difference.

Cell LineDrugIC50 (µM)Cell Line Characteristics
C4-2BEnzalutamide18.84Castration-Resistant
MDVREnzalutamide41.64Enzalutamide-Resistant C4-2B
C4-2B(R)-9bMS0.40Castration-Resistant
VCaP(R)-9bMS0.45Castration-Resistant, AR-V7 positive
LAPC4(R)-9bMS0.75Androgen-Sensitive
LNCaP(R)-9bMS1.80Androgen-Sensitive

*Note: (R)-9bMS is a mesylate salt form of this compound developed for clinical investigation.

These data demonstrate that while enzalutamide loses potency in resistant cells (as seen by the increased IC50 in MDVR cells compared to parental C4-2B cells), (R)-9bMS maintains high potency in the low nanomolar to micromolar range across various prostate cancer cell lines, including a castration-resistant line.

Mechanism of Action: The ACK1/AR Signaling Axis

The development of enzalutamide resistance is frequently linked to the overexpression or reactivation of the androgen receptor. ACK1 has been identified as a key kinase that can phosphorylate the androgen receptor at tyrosine 267, leading to its stabilization and androgen-independent activation. This process allows prostate cancer cells to continue to proliferate despite the presence of enzalutamide. The inhibitor this compound directly targets ACK1, preventing this phosphorylation event and leading to the downregulation of AR and its splice variants.

ACK1_Enzalutamide_Resistance cluster_0 Enzalutamide-Sensitive Cell cluster_1 Enzalutamide-Resistant Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element AR->ARE Translocation to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Enzalutamide Enzalutamide Enzalutamide->AR ACK1 ACK1 pAR Phosphorylated AR (pY267) ACK1->pAR Phosphorylation ARE_res Androgen Response Element pAR->ARE_res Constitutive Nuclear Translocation AR_V7 AR-V7 AR_V7->ARE_res Ligand-Independent Activation Gene_Expression_res Gene Expression (Proliferation, Survival) ARE_res->Gene_Expression_res Enzalutamide_res Enzalutamide Enzalutamide_res->pAR Ineffective R_9b This compound R_9b->ACK1

Figure 1. Signaling pathway of enzalutamide action and resistance, and the intervention by this compound.

Experimental Protocols

The following are representative protocols for key in vitro experiments used to evaluate the efficacy of this compound in overcoming enzalutamide resistance.

Generation of Enzalutamide-Resistant Cell Lines

Enzalutamide-resistant prostate cancer cell lines can be generated by continuous exposure of parental cell lines (e.g., LNCaP, C4-2B) to increasing concentrations of enzalutamide over several months.

  • Culture parental prostate cancer cells in their recommended growth medium.

  • Introduce enzalutamide at a low concentration (e.g., 0.2 µM).

  • Monitor cell growth and passage the cells as they reach confluence.

  • Gradually increase the concentration of enzalutamide in the culture medium as the cells adapt and resume proliferation.

  • Continue this process until the cells can be maintained in a high concentration of enzalutamide (e.g., 10-20 µM).

  • The resulting cell line is considered enzalutamide-resistant and can be used for subsequent experiments.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of this compound and enzalutamide on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.

  • Seed enzalutamide-sensitive and -resistant prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or enzalutamide for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Cell_Viability_Workflow start Seed Cells in 96-well plate treatment Treat with this compound or Enzalutamide start->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Add Solubilizing Agent mtt_addition->formazan_dissolution read_absorbance Measure Absorbance at 570 nm formazan_dissolution->read_absorbance analysis Calculate IC50 Values read_absorbance->analysis

Figure 2. General workflow for a cell viability assay.
Western Blot Analysis

Western blotting is employed to assess the protein levels of ACK1, AR, and AR-V7 in response to treatment with this compound.

  • Lyse treated and untreated prostate cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against ACK1, AR, AR-V7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The ACK1 inhibitor this compound and its derivatives have demonstrated significant potential in preclinical in vitro models to overcome enzalutamide resistance in prostate cancer. By targeting a key mechanism of resistance, the ACK1-mediated activation of the androgen receptor, this compound offers a promising new strategy for the treatment of advanced, therapy-resistant prostate cancer. Further clinical investigation of this compound is warranted. A Phase 1 clinical trial of (R)-9bMS is anticipated to begin in early 2025.

Safety Operating Guide

Essential Safety and Logistical Information for Handling (R)-9b

Author: BenchChem Technical Support Team. Date: November 2025

(R)-9b is a potent ACK1 tyrosine kinase inhibitor with anticancer activity and should be handled with care in a laboratory setting.[1][2][3] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for researchers, scientists, and drug development professionals.

As a potent pharmaceutical compound intended for research, this compound requires stringent handling procedures to minimize exposure and ensure a safe laboratory environment.[4][5] While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs), particularly those used in cancer research.[5][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to create a barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the designated handling area to protect from splashes or aerosols.
Hand Protection Double Nitrile Gloves (Chemotherapy-rated)Two pairs of gloves should be worn, with the outer glove covering the cuff of the lab coat. Change gloves immediately if contaminated.
Body Protection Impervious Laboratory Coat or GownA dedicated, disposable or properly laundered lab coat that is resistant to chemical permeation should be used. Cuffs should be elasticated to ensure a snug fit.
Respiratory Protection N95 or Higher-Rated RespiratorRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[7]

Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.[8]

Experimental Protocols: Safe Handling and Disposal

The following step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.

Engineering Controls

All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[5][9]

Step-by-Step Handling Protocol
  • Preparation and Area Designation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE and spill cleanup materials are readily available.

    • Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE:

    • Before entering the designated area, put on all required PPE in the following order: inner gloves, lab coat, respirator (if needed), eye protection, and outer gloves over the lab coat cuffs.

  • Weighing and Solution Preparation:

    • Perform all weighing of the powdered compound within a containment system (e.g., ventilated balance enclosure).

    • When preparing solutions, add the solvent to the solid to minimize the generation of dust.

    • Clearly label all containers with the compound name, concentration, date, and responsible individual's initials.

  • Decontamination and Cleaning:

    • After handling is complete, wipe down all surfaces and equipment in the containment area with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).

    • Dispose of the bench paper and any contaminated materials as hazardous waste.

  • Doffing PPE:

    • Remove PPE in a manner that avoids cross-contamination. A common procedure is to remove outer gloves first, followed by the lab coat (turning it inside out), eye protection, and finally inner gloves.

Disposal Plan

All waste materials contaminated with this compound, including disposable PPE, bench paper, and empty vials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not mix with general laboratory waste.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_materials Gather PPE & Spill Kit prep_area->gather_materials prep_surface Cover Work Surface gather_materials->prep_surface don_ppe Don PPE prep_surface->don_ppe containment Work in Containment (Fume Hood/Isolator) don_ppe->containment weigh_dissolve Weigh & Prepare Solutions containment->weigh_dissolve label_vials Label All Containers weigh_dissolve->label_vials decontaminate Decontaminate Surfaces & Equipment label_vials->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end_process End doff_ppe->end_process start Start start->prep_area

Caption: Logical workflow for the safe handling of this compound.

References

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